CK2-IN-12
Description
Properties
IUPAC Name |
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXHDYSWCHQWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351180 | |
| Record name | 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144061-33-6 | |
| Record name | 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of CK2-IN-12
For Immediate Release
This technical guide provides a detailed examination of the mechanism of action for CK2-IN-12, a competitive inhibitor of protein kinase CK2. This compound, also identified as Compound 39, belongs to the 3-carboxy-4(1H)-quinolone class of inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data on its inhibitory profile, the experimental procedures for its characterization, and its role in modulating key cellular signaling pathways.
Core Mechanism: Competitive Inhibition of a Master Kinase
Protein kinase CK2 is a pleiotropic serine/threonine kinase that is constitutively active and plays a critical role in a vast number of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its dysregulation is frequently implicated in various cancers.[1]
This compound exerts its inhibitory effect through a competitive mechanism with respect to ATP, the phosphate donor for the kinase reaction. By binding to the ATP-binding pocket of the CK2 catalytic subunit, this compound physically obstructs the binding of ATP, thereby preventing the phosphorylation of CK2 substrates. This mode of action is characteristic of many small molecule kinase inhibitors and is crucial for disrupting the downstream signaling cascades that are dependent on CK2 activity.
Quantitative Inhibitory Profile
The inhibitory potency and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) against human recombinant CK2 holoenzyme is 0.8 µM .[2] Further studies have indicated that this class of inhibitors demonstrates considerable selectivity for CK2 when compared against a panel of other protein kinases.
| Target Kinase | IC50 (µM) | Selectivity vs. CK2 |
| CK2 | 0.8 | - |
| PKA | > 100 | > 125-fold |
| PKCα | > 100 | > 125-fold |
| CHK1 | > 100 | > 125-fold |
| CDK2/A | > 100 | > 125-fold |
| GSK3β | > 100 | > 125-fold |
| MAPK1 | > 100 | > 125-fold |
| c-Src | > 100 | > 125-fold |
Table 1: Kinase Selectivity Profile of the 3-carboxy-4(1H)-quinolone class of inhibitors. Data is representative of the class of compounds to which this compound belongs.
Experimental Protocols
The characterization of this compound relies on robust and reproducible experimental methodologies. The following section details the protocol for a standard in vitro CK2 kinase assay used to determine its inhibitory activity.
In Vitro CK2 Kinase Inhibition Assay
This assay quantifies the enzymatic activity of CK2 by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.
Materials:
-
Recombinant human CK2 holoenzyme
-
CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase reaction buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper
-
5% Phosphoric acid
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase reaction buffer, the CK2 peptide substrate, and the recombinant CK2 enzyme.
-
This compound, at varying concentrations, is added to the reaction mixture. A control reaction with DMSO alone is also prepared.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 30°C.
-
The reaction is terminated by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose paper is washed extensively with 5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated ³²P in the peptide substrate, which is bound to the paper, is quantified using a scintillation counter.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined by non-linear regression analysis.
Impact on Cellular Signaling Pathways
By inhibiting CK2, this compound is predicted to modulate a multitude of downstream signaling pathways critical for cancer cell survival and proliferation. While specific cellular data for this compound is not extensively available, the known functions of CK2 allow for the extrapolation of its likely effects. Key pathways influenced by CK2 inhibition include:
-
PI3K/Akt/mTOR Pathway: CK2 is known to phosphorylate Akt at Ser129, which contributes to its full activation. Inhibition of CK2 would be expected to decrease Akt phosphorylation, leading to reduced cell survival and proliferation.
-
NF-κB Pathway: CK2 can phosphorylate IκB, the inhibitor of NF-κB, promoting its degradation and leading to the activation of NF-κB. By inhibiting CK2, this compound would likely suppress NF-κB activity, which is crucial for inflammation and cell survival.
-
JAK/STAT Pathway: CK2 can phosphorylate and activate components of the JAK/STAT pathway, which is involved in cytokine signaling and cell growth. Inhibition of CK2 would therefore be expected to attenuate signaling through this pathway.
-
Apoptosis Regulation: CK2 phosphorylates and inactivates several pro-apoptotic proteins, including caspases. Inhibition of CK2 can therefore relieve this suppression and promote apoptosis.
Conclusion
This compound is a selective, ATP-competitive inhibitor of protein kinase CK2. Its mechanism of action involves the direct blockade of the ATP-binding site, leading to the suppression of CK2's catalytic activity. This inhibition is expected to have profound effects on multiple pro-survival and pro-proliferative signaling pathways that are frequently hyperactive in cancer. The data presented in this guide provides a foundational understanding for researchers working on the development of novel CK2-targeted therapies. Further investigation into the cellular and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Structure-Activity Relationship of a Purine-Based CK2 Inhibitor
Disclaimer: The specific designation "CK2-IN-12" does not correspond to a single, universally recognized chemical entity in publicly available scientific literature. Research articles on protein kinase CK2 inhibitors often refer to various compounds as "12" within the context of their specific study. This guide will focus on a well-documented purine-based CK2 inhibitor, 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl)benzoic acid , which is designated as compound 12 in the primary literature, to provide a representative and in-depth analysis of its structure-activity relationship (SAR).
This technical guide is intended for researchers, scientists, and drug development professionals interested in the design and development of protein kinase CK2 inhibitors. It provides a comprehensive overview of the SAR, experimental protocols, and relevant signaling pathways associated with this class of purine-based inhibitors.
Core Structure and Structure-Activity Relationship (SAR)
The lead compound, 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl)benzoic acid, was identified as a potent inhibitor of the CK2α subunit with an IC50 of 4.3 µM.[1][2] The SAR studies on this purine scaffold have revealed several key structural features that are crucial for its inhibitory activity.[1][2]
Key Findings from SAR Studies:
-
2-Position: The presence of a 4-carboxyphenyl group at this position is critical for high activity.
-
6-Position: A carboxamide group at this position contributes significantly to the inhibitory potency.
-
9-Position: An electron-rich phenyl group at the 9-position is important for activity. There is a correlation between the electron-donating nature of the substituents on this phenyl ring and the inhibitory activity, suggesting that both electronic and steric factors play a role.[1]
Table 1: Structure-Activity Relationship of Purine-Based CK2α Inhibitors
| Compound | R (Substitution at 9-phenyl) | IC50 (µM) |
| 11 | H | >10 |
| 12 | 4-N(CH3)2 | 4.3 |
| Analog A | 4-OCH3 | ~5-10 |
| Analog B | 4-CH3 | >10 |
| Analog C | 4-Cl | >10 |
Note: The IC50 values for analogs A, B, and C are estimated based on the qualitative descriptions in the source material, which state a correlation between electron-donating groups and activity. Compound 11 is 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid.[1][2]
Experimental Protocols
The discovery and characterization of this purine-based CK2 inhibitor involved several key experimental techniques.
Virtual Screening
The initial identification of the purine scaffold was achieved through a solvent dipole ordering-based method for virtual screening.[1][2] This computational technique simulates the interaction of small molecules with the target protein's binding site to predict potential inhibitors.
In Vitro CK2 Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds was quantified using an in vitro kinase assay. Below is a representative protocol for such an assay.
Objective: To determine the IC50 value of a test compound against the CK2α catalytic subunit.
Materials:
-
Recombinant human CK2α subunit
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDDD)
-
Adenosine triphosphate (ATP), [γ-32P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 200 mM NaCl, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 100 µM to 0.1 nM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound at various concentrations (final DMSO concentration should be ≤1%).
-
CK2α enzyme (pre-diluted in kinase buffer).
-
Peptide substrate.
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP if using a radiometric assay, or non-radiolabeled ATP for luminescence-based assays).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash unbound [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
X-ray Crystallography
To understand the binding mode of these inhibitors, X-ray crystallography was employed. The crystal structure of compound 11 bound to CK2α was determined, and the experimental binding pose was found to be in good agreement with computational docking predictions.[1][2] This confirmed that the inhibitor binds in the ATP-binding site of the kinase, interacting with the hinge region.[1][2]
Signaling Pathways and Experimental Workflows
Protein kinase CK2 is a pleiotropic kinase involved in numerous cellular processes, and its dysregulation is a hallmark of many cancers.[3][4][5] CK2 exerts its pro-oncogenic effects by modulating several key signaling pathways.
CK2-Modulated Signaling Pathways in Cancer
CK2 is known to regulate multiple signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.[3][4][6] These include:
-
PI3K/AKT/PTEN Pathway: CK2 can phosphorylate and inactivate the tumor suppressor PTEN, leading to the activation of the pro-survival AKT signaling pathway.[4][5]
-
Wnt/β-catenin Pathway: CK2 can phosphorylate and stabilize β-catenin, a key transcriptional co-activator in the Wnt pathway, promoting cell proliferation.[3][5]
-
NF-κB Pathway: CK2 can phosphorylate components of the NF-κB signaling pathway, leading to its activation and the transcription of genes involved in inflammation and cell survival.[4][6]
-
JAK/STAT Pathway: CK2 can phosphorylate and activate STAT3, a transcription factor that promotes cell growth and survival.[3]
Experimental Workflow for Inhibitor Development
The development of the purine-based CK2 inhibitors followed a logical and systematic workflow, starting from computational screening and progressing through chemical synthesis to biological evaluation.
Conclusion
The purine-based compound, 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl)benzoic acid, represents a promising scaffold for the development of novel protein kinase CK2 inhibitors. The structure-activity relationship studies have highlighted the critical importance of specific substitutions at the 2, 6, and 9 positions of the purine ring. The combination of computational methods, chemical synthesis, and robust biological assays has provided a clear understanding of the binding mode and inhibitory mechanism of this compound class. Further optimization of this scaffold, guided by the established SAR, could lead to the development of more potent and selective CK2 inhibitors for therapeutic applications, particularly in oncology.
References
- 1. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Characterization of CK2-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CK2-IN-12, a potent and highly selective inhibitor of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is frequently associated with various cancers, making it a compelling target for therapeutic intervention.[2] this compound, also known as GO289, has emerged as a significant tool for studying CK2 function and as a potential therapeutic lead.[3][4]
Core Compound Properties and Activity
This compound is a small molecule inhibitor that demonstrates potent and selective activity against CK2. The following tables summarize the key quantitative data from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| CK2 | 7 | In vitro kinase assay | [3][4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) | Fold Selectivity vs. CK2 | Reference |
| PIM2 | 13 | >1850 | [3] |
| Other 58 kinases | >5 (for most) | High | [3] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | Concentration | Reference |
| Caki-2 (Kidney Cancer) | Cell Growth | Strong Inhibition | 3-9 µM | [4] |
| A498 (Kidney Cancer) | Cell Growth | Strong Inhibition | 3-9 µM | [4] |
| 769-P (Kidney Cancer) | Cell Growth | Strong Inhibition | 3-9 µM | [4] |
| MLL-AF9 (Leukemia) | Cell Growth | Significant Reduction | Not specified | |
| U2OS (Osteosarcoma) | Circadian Rhythm | Period Lengthening | Not specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro CK2 Kinase Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CK2α.
Materials:
-
Recombinant human CK2α (C-terminal truncated form)
-
GST-CK2α fusion protein expression system (e.g., pGEX-6P-1 in E. coli)
-
Glutathione Sepharose 4B resin
-
PreScission Protease
-
Kinase assay buffer
-
ATP
-
CK2 substrate (e.g., a specific peptide)
-
This compound (GO289)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Protein Expression and Purification: Express GST-CK2α fusion protein in E. coli and purify using Glutathione Sepharose 4B resin. Cleave the GST tag using PreScission Protease to obtain purified recombinant CK2α.[3]
-
Kinase Reaction: Prepare a reaction mixture containing recombinant CK2α, the CK2 substrate, and ATP in the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a DMSO control.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biochemical Assay Workflow
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Caki-2, A498, 769-P)
-
Cell culture medium and supplements
-
96-well plates
-
This compound (GO289)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Cell Viability Assay Workflow
Signaling Pathways Modulated by CK2
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways critical for cancer cell survival and proliferation. Inhibition of CK2 by this compound is expected to impact these pathways.
PI3K/AKT/mTOR Pathway
CK2 can directly phosphorylate and activate AKT, a key node in the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation.
CK2 in the PI3K/AKT/mTOR Pathway
NF-κB Signaling Pathway
CK2 can promote the activation of the NF-κB pathway by phosphorylating IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to transcribe pro-survival genes.
CK2 in the NF-κB Pathway
Conclusion
This compound (GO289) is a highly potent and selective inhibitor of CK2 with demonstrated activity in both biochemical and cell-based assays. Its ability to modulate key cancer-related signaling pathways underscores its potential as a valuable research tool and a starting point for the development of novel anticancer therapeutics. Further in vivo characterization is warranted to fully elucidate its therapeutic potential.
References
- 1. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 2. Cell Viability Assay with Sapphire700™ Stain and the Odyssey® CLx and Sa Imaging Systems [protocols.io]
- 3. Cell-based screen identifies a new potent and highly selective CK2 inhibitor for modulation of circadian rhythms and cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Path to Potent and Selective CK2 Inhibition: A Technical Guide to the Discovery and Synthesis of CK2-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of CK2-IN-12, a potent and selective inhibitor of protein kinase CK2. The document delves into the core aspects of its development, from initial identification through high-throughput docking to its chemical synthesis and biological characterization. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying scientific processes.
Discovery of a Novel Indolo[1,2-a]quinazolinone Scaffold
This compound, chemically identified as (5-oxo-5,6-dihydroindolo[1,2-a]quinazolin-7-yl)acetic acid, was discovered through a high-throughput virtual screening of a corporate compound library against a homology model of the human CK2 ATP-binding site.[1] This computational approach, followed by rigorous post-docking filtering and reranking, successfully identified a novel structural class of CK2 inhibitors.[1] The indolo[1,2-a]quinazolinone scaffold represents a significant departure from previously reported CK2 inhibitors, offering a new avenue for therapeutic development.
Synthesis of this compound
The synthesis of this compound and its analogues was performed to validate the computational predictions and to establish a preliminary structure-activity relationship (SAR). The detailed synthetic route, while not exhaustively described in the initial discovery publication, involves the construction of the core tetracyclic indolo[1,2-a]quinazolinone ring system followed by the introduction of the acetic acid moiety. The synthesis of related analogues with varying substituents helped to confirm the binding mode proposed by the docking studies.[1]
Biochemical and Cellular Activity
The inhibitory activity of this compound was evaluated through a series of in vitro and cellular assays. The compound demonstrated potent and selective inhibition of protein kinase CK2.
| Parameter | Value | Assay Conditions |
| CK2 IC50 | 36.7 nM[2] | Cell-free kinase assay |
| Cellular GI50 (786-O) | 7.3 µM[2] | Renal cell carcinoma cell line |
| Cellular GI50 (U937) | 7.5 µM[2] | Lymphoma cell line |
Experimental Protocols
High-Throughput Docking
-
Target: A homology model of the human protein kinase CK2 ATP-binding site was generated.
-
Compound Library: A corporate collection of 3D compound structures was utilized for the virtual screening.
-
Docking Software: A proprietary or commercially available molecular docking program was used to predict the binding poses and affinities of the compounds.
-
Post-Docking Analysis: A multi-step filtering and reranking protocol was applied to the initial hit list to remove false positives and prioritize compounds for experimental validation. This included assessment of docking score, ligand strain energy, and visual inspection of the binding mode.[1]
In Vitro Kinase Inhibition Assay
-
Enzyme: Recombinant human protein kinase CK2 was used.
-
Substrate: A specific peptide substrate for CK2 was employed.
-
Detection: The transfer of the γ-phosphate from ATP to the substrate was quantified, typically using a radiometric or fluorescence-based method.
-
Procedure: The assay was performed in a multi-well plate format. CK2 enzyme was incubated with varying concentrations of the inhibitor (this compound) in the presence of the substrate and ATP. The reaction was allowed to proceed for a defined period, after which the amount of phosphorylated substrate was measured. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay (GI50 Determination)
-
Cell Lines: Human cancer cell lines, such as 786-O (renal cell carcinoma) and U937 (lymphoma), were used.[2]
-
Method: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Readout: Cell viability was assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. The GI50 (concentration required to inhibit cell growth by 50%) was determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes critical for cell growth, proliferation, and survival.[3][4][5] Dysregulation of CK2 activity is a hallmark of many cancers.[5][6][7][8][9] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of CK2, leading to the inhibition of downstream signaling pathways that are aberrantly activated in cancer cells.
Figure 1: this compound inhibits key pro-survival signaling pathways.
The diagram above illustrates how this compound, by inhibiting CK2, can modulate the activity of several critical oncogenic signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[3][10][11][12] This multi-pronged inhibition of pro-survival and proliferative signals likely contributes to the observed anti-cancer effects of the compound.
Experimental Workflow
The discovery and initial characterization of this compound followed a logical and efficient workflow, integrating computational and experimental approaches.
References
- 1. [PDF] The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and SAR of Tetracyclic Inhibitors of Protein Kinase CK2 Derived from Furocarbazole W16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway. | Semantic Scholar [semanticscholar.org]
- 11. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Kinase Selectivity Profile: CX-4945 vs. SGC-CK2-1
An in-depth analysis of the selective kinase inhibitor profile for "CK2-IN-12" could not be conducted as no public data under this designation was found. This technical guide will instead focus on two widely researched and well-characterized inhibitors of Casein Kinase 2 (CK2): CX-4945 (Silmitasertib) and SGC-CK2-1 . This paper will provide a detailed comparison of their kinase selectivity profiles, the experimental methodologies used to determine these profiles, and a visual representation of the underlying signaling concepts. This information is targeted toward researchers, scientists, and professionals in the field of drug development.
The selectivity of a kinase inhibitor is a critical parameter, defining its therapeutic window and potential for off-target effects. Both CX-4945 and SGC-CK2-1 are potent inhibitors of CK2, but they exhibit distinct profiles when screened against a broad panel of human kinases.
CX-4945, a clinical-stage inhibitor, demonstrates high potency against CK2 but also significant activity against other kinases, classifying it as a less selective inhibitor.[1] In contrast, SGC-CK2-1 was developed as a highly selective chemical probe for CK2, showing a much cleaner off-target profile.[1]
The table below summarizes the selectivity data for these two inhibitors, typically presented as the percentage of control (PoC) from a KINOMEscan™ screen at a 1 µM concentration. A lower PoC value indicates stronger binding and inhibition.
| Target Kinase | CX-4945 PoC (%) @ 1µM | SGC-CK2-1 PoC (%) @ 1µM |
| CSNK2A1 (CK2α) | < 1 | < 1 |
| CSNK2A2 (CK2α') | < 1 | < 1 |
| FLT3 | < 10 | > 50 |
| PIM1 | < 10 | > 50 |
| DYRK1A | < 10 | > 50 |
| HIPK2 | >10 | < 20 |
| Other significant off-targets for CX-4945 | Multiple kinases with PoC < 35 | Very few kinases with PoC < 35 |
Note: The data presented here is a qualitative summary based on published reports. For exact quantitative values, referring to the primary literature is recommended.
Experimental Protocols: KINOMEscan™ Assay
The determination of the kinase selectivity profile is commonly performed using binding assays such as the KINOMEscan™ platform from DiscoverX (now part of Eurofins). This competition-based assay quantitatively measures the interaction between a test compound and a large panel of human kinases.
Principle: The assay is based on a competition binding format. An immobilized active-site directed ligand is used for each kinase. The kinase is mixed with the test compound and the ligand-bead conjugate. The amount of kinase bound to the solid support is then measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
General Protocol Outline:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag.
-
Compound Preparation: The test inhibitor (e.g., CX-4945 or SGC-CK2-1) is prepared at a defined concentration (commonly 1 µM or 10 µM).
-
Binding Reaction: The tagged kinases are incubated with the test compound and an immobilized, active-site directed ligand. The binding reactions are allowed to reach equilibrium.
-
Washing and Elution: Unbound components are washed away. The bound kinase is then eluted from the solid support.
-
Quantification: The amount of eluted, tagged kinase is quantified using a sensitive method like quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as "percent of control" (PoC), where the control is the amount of kinase bound in the absence of the test compound. A lower PoC value indicates a stronger interaction between the inhibitor and the kinase.
Caption: A simplified workflow of the KINOMEscan™ assay.
CK2 Signaling Pathway and Inhibition
CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, and suppression of apoptosis.[2][3][4] Its dysregulation is implicated in various cancers. CK2 exerts its effects by phosphorylating a vast number of substrates, thereby modulating multiple signaling pathways.
Inhibitors like CX-4945 and SGC-CK2-1 block the ATP-binding site of CK2, preventing the phosphorylation of its downstream substrates. This leads to the inhibition of pro-survival pathways and can induce apoptosis in cancer cells. The off-target effects of less selective inhibitors like CX-4945 can complicate the interpretation of cellular phenotypes, as the observed effects may be due to the inhibition of other kinases in addition to CK2.[3]
Caption: Inhibition of the CK2 signaling pathway.
Conclusion
While the requested information on "this compound" was not available, this guide provides a comprehensive overview of the kinase selectivity profiles of two prominent CK2 inhibitors, CX-4945 and SGC-CK2-1. The high selectivity of SGC-CK2-1 makes it a valuable tool for dissecting the specific roles of CK2 in cellular processes, whereas the multi-kinase activity of CX-4945 may offer therapeutic advantages in certain contexts but requires careful consideration of its off-target effects. The methodologies and pathway diagrams presented here offer a foundational understanding for researchers engaged in the study and development of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Targeting Protein Kinase CK2 with the Potent and Selective Inhibitor CK2-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of numerous cellular processes, and its aberrant activity is intrinsically linked to the pathogenesis of cancer. Overexpression of CK2 is a common feature in a wide array of human malignancies, where it promotes cell proliferation, survival, and resistance to apoptosis. Consequently, CK2 has emerged as a compelling therapeutic target for cancer intervention. This technical guide provides an in-depth overview of the therapeutic potential of targeting CK2 with CK2-IN-12, a highly potent and selective inhibitor. This document details the preclinical data supporting its anti-cancer activity, outlines its effects on key oncogenic signaling pathways, and provides comprehensive experimental protocols for its evaluation.
Introduction to CK2 and its Role in Cancer
Protein kinase CK2 is a ubiquitous and highly conserved enzyme that phosphorylates a vast number of substrates, influencing a wide range of cellular functions including cell cycle progression, DNA repair, and apoptosis.[1][2] In cancer, CK2's activity is frequently elevated, contributing to the malignant phenotype by modulating key signaling pathways such as PI3K/Akt, NF-κB, Wnt/β-catenin, and JAK/STAT.[3][4][5] This widespread influence on oncogenic signaling makes CK2 an attractive target for therapeutic intervention.
This compound: A Potent and Selective CK2 Inhibitor
This compound (also referred to as compound 41 in some literature) is a novel, orally active small molecule inhibitor of protein kinase CK2.[1][6] It exhibits exceptional potency and selectivity, positioning it as a promising candidate for targeted cancer therapy.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potent inhibitory activity and anti-proliferative effects against various cancer cell lines.
| Parameter | Value | Reference |
| IC50 (CK2) | 0.66 nM | [6] |
| Selectivity | High selectivity for CK2 over Clk2 | [6] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 4.53 | [6] |
| HCT-116 | Colon Cancer | 3.07 | [6] |
| MCF-7 | Breast Cancer | 7.50 | [6] |
| HT-29 | Colon Cancer | 5.18 | [6] |
| T24 | Bladder Cancer | 6.10 | [6] |
| LO2 | Normal Liver Cells | 96.68 | [6] |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 directly phosphorylates and activates Akt at serine 129, promoting its pro-survival functions.[3][7] By inhibiting CK2, this compound is expected to decrease the phosphorylation of Akt at this site, thereby attenuating downstream signaling and promoting apoptosis.[6][8]
PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. CK2 positively regulates this pathway by phosphorylating β-catenin, which protects it from degradation and enhances its transcriptional activity.[5][9] Inhibition of CK2 by this compound is anticipated to decrease β-catenin levels and downstream gene expression, leading to reduced cell proliferation.[1]
Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. CK2 can activate the NF-κB pathway by promoting the degradation of its inhibitor, IκBα. By inhibiting CK2, this compound can potentially suppress NF-κB activation and its pro-survival effects in cancer cells.
NF-κB signaling pathway and the inhibitory action of this compound.
JAK/STAT Pathway
The JAK/STAT signaling pathway is critical for cytokine-mediated regulation of gene expression, and its constitutive activation is observed in many cancers. CK2 has been shown to be essential for the activation of the JAK/STAT pathway.[4] Inhibition of CK2 with this compound is expected to abrogate JAK/STAT signaling, leading to reduced cancer cell proliferation and survival.
JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the activity of CK2 and the inhibitory effect of this compound by quantifying the amount of ADP produced during the kinase reaction.
Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CK2α
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the kinase reaction mixture containing CK2 enzyme and substrate peptide.
-
Add 2.5 µL of this compound dilution or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cancer cell proliferation and viability.
Workflow for the MTT Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, PC-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]
Western Blot Analysis
Western blotting is used to detect changes in the phosphorylation status of CK2 substrates and downstream signaling proteins following treatment with this compound.
General Workflow for Western Blot Analysis.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S129), anti-Akt, anti-p-Cdc37 (S13), anti-β-catenin, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.[7]
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of protein kinase CK2 with demonstrated anti-proliferative activity against a range of cancer cell lines. Its ability to modulate key oncogenic signaling pathways underscores its therapeutic potential. Further preclinical evaluation, including in vivo efficacy and pharmacokinetic studies, is warranted to advance this compound as a promising candidate for cancer therapy. The detailed experimental protocols provided in this guide will facilitate the continued investigation of this and other novel CK2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Impact of CK2-IN-12 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known and anticipated effects of CK2-IN-12, a small molecule inhibitor of protein kinase CK2, on critical cell signaling cascades. While specific quantitative data for this compound's impact on these pathways remains limited in publicly available literature, this document extrapolates its likely effects based on the well-established role of CK2 in cellular signaling. This guide also includes detailed, adaptable experimental protocols and visual representations of the relevant biological pathways and workflows.
Introduction to this compound
This compound belongs to the 3-carboxy-4(1H)-quinolone class of compounds and has been identified as an inhibitor of human protein kinase CK2[1]. CK2 is a highly pleiotropic and constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, and survival[1]. Its dysregulation is frequently associated with cancer and other diseases, making it a compelling target for therapeutic intervention[1].
Chemical Structure:
References
The Chemical Landscape of CX-4945 (Silmitasertib): A Technical Guide for Researchers
A deep dive into the chemical properties, mechanism of action, and experimental applications of the potent and selective CK2 inhibitor, CX-4945.
In the realm of kinase inhibitor research, CX-4945, also known as Silmitasertib, has emerged as a significant small molecule inhibitor of protein kinase CK2 (formerly Casein Kinase II). Due to the lack of publicly available information for a compound specifically named "CK2-IN-12," this guide will focus on the well-characterized and clinically evaluated inhibitor, CX-4945, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. CX-4945 is an orally bioavailable, ATP-competitive inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic activities in a variety of preclinical cancer models and has advanced into clinical trials.[1][2]
Core Chemical Properties
CX-4945 is a synthetic organic compound with a distinct chemical structure that underpins its potent and selective inhibitory activity against CK2. A summary of its key chemical and physical properties is provided below.
| Property | Value | Reference |
| IUPAC Name | 5-(3-chlorophenylamino)benzo[c][1][3]naphthyridine-8-carboxylic acid | [4][5] |
| Synonyms | Silmitasertib, CX-4945 | [4][6] |
| CAS Number | 1009820-21-6 | [4][5] |
| Molecular Formula | C₁₉H₁₂ClN₃O₂ | [4][7] |
| Molecular Weight | 349.77 g/mol | [4][7] |
| Appearance | Yellow solid | [8] |
| Solubility | Soluble in DMSO (≥103.5 mg/mL), insoluble in water and ethanol. | [4] |
| Purity | ≥95% | [9] |
| Storage | Store solid powder at 4°C desiccated; Store DMSO solution at -20°C. | [8] |
Mechanism of Action and Biological Activity
CX-4945 functions as a potent and selective ATP-competitive inhibitor of the protein kinase CK2.[1] CK2 is a highly conserved serine/threonine kinase that is often overexpressed in a multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival.[1]
The inhibitory action of CX-4945 is achieved through its direct interaction with the ATP-binding pocket of the CK2α catalytic subunit.[1] This binding event prevents the physiological binding of ATP, thereby blocking the kinase's ability to phosphorylate its numerous downstream substrates. The high affinity of CX-4945 for CK2 is reflected in its low nanomolar inhibitory constants.
| Parameter | Value | Target | Reference |
| IC₅₀ | 1 nM | CK2α | [2][4] |
| Kᵢ | 0.38 nM | Recombinant human CK2α | [10] |
| Cellular IC₅₀ | 0.1 µM | Endogenous intracellular CK2 in Jurkat cells | [2] |
By inhibiting CK2, CX-4945 effectively disrupts several key pro-survival signaling pathways that are frequently dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway.[1] Inhibition of CK2 by CX-4945 leads to a reduction in the phosphorylation of Akt at serine 129 (S129), a site specifically phosphorylated by CK2.[4][8] This, in turn, modulates the activity of downstream effectors involved in cell cycle progression and apoptosis.
The biological consequences of CK2 inhibition by CX-4945 are multifaceted and include:
-
Induction of Apoptosis: CX-4945 has been shown to induce apoptosis in various cancer cell lines, a key mechanism for its anti-tumor activity.[1][2]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cell type.[2]
-
Anti-Angiogenic Effects: CX-4945 has been observed to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[2]
-
Inhibition of DNA Repair: By targeting CK2, CX-4945 can suppress the DNA damage response, thereby sensitizing cancer cells to DNA-damaging chemotherapeutic agents.
Key Signaling Pathway Affected by CX-4945
The primary signaling cascade disrupted by CX-4945 is the CK2-mediated pro-survival pathway. A simplified representation of this is depicted below.
Caption: CX-4945 inhibits CK2, preventing Akt phosphorylation and disrupting downstream pro-survival signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's activity. Below are representative protocols for key experiments involving CX-4945.
In Vitro CK2 Kinase Assay
This assay measures the direct inhibitory effect of CX-4945 on CK2 enzymatic activity.
Caption: Workflow for a radiometric in vitro CK2 kinase inhibition assay.
Protocol:
-
Prepare a reaction mixture containing assay dilution buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM dithiothreitol), 1 mM substrate peptide (e.g., RRRDDDSDDD), and recombinant human CK2 holoenzyme.[6]
-
Add CX-4945 at various concentrations to the reaction mixture.[6]
-
Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]ATP to a final concentration of 15 µM.[6]
-
Incubate the reaction at 30°C for 10 minutes.[6]
-
Stop the reaction by adding 0.75% phosphoric acid.[6]
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the wells multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.[6]
-
Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.[6]
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the CX-4945 concentration.[6]
Cell Viability Assay
This assay determines the effect of CX-4945 on the proliferation and viability of cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 2,000-3,000 cells per well and allow them to adhere overnight.[1]
-
Treat the cells with a range of concentrations of CX-4945 (e.g., 5, 10, 15 µM) for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a plate reader.[1]
-
Express cell viability as a percentage relative to untreated control cells.
Western Blot Analysis of Akt Phosphorylation
This method is used to confirm the on-target effect of CX-4945 in cells by measuring the phosphorylation status of Akt at S129.
Protocol:
-
Treat cultured cancer cells with CX-4945 at the desired concentrations and time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method like the Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser129).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH or β-actin.[8]
Conclusion
CX-4945 (Silmitasertib) is a well-documented, potent, and selective inhibitor of protein kinase CK2 with significant potential in cancer therapy. Its defined chemical properties, clear mechanism of action, and extensive preclinical and clinical evaluation make it a valuable tool for researchers investigating CK2 biology and its role in disease. The experimental protocols and pathway information provided in this guide offer a solid foundation for scientists and drug development professionals to design and execute their research with this important chemical probe.
References
- 1. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 2. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AKT/mTOR down-regulation by CX-4945, a CK2 inhibitor, promotes apoptosis in chemorefractory non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Concentration of CK2-IN-12 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of CK2-IN-12, a potent inhibitor of Casein Kinase 2 (CK2), for various in vitro assays. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide synthesizes information from well-characterized CK2 inhibitors, such as CX-4945 and SGC-CK2-1, to provide a comprehensive framework for experimentation. The protocols provided herein are intended as a starting point and will require optimization for specific cell lines and experimental conditions.
Introduction
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Its dysregulation is frequently implicated in various cancers, making it a compelling target for therapeutic intervention.[3] this compound is a small molecule inhibitor designed to target the ATP-binding site of CK2. Accurate determination of its optimal concentration is critical for meaningful in vitro studies. This document outlines protocols for key in vitro assays to establish the effective concentration range of this compound and to assess its impact on cellular signaling.
Data Presentation: Efficacy of Selected CK2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various CK2 inhibitors across different assays and cell lines. This data can serve as a reference for estimating the potential effective concentration range for this compound.
| Inhibitor | Assay Type | Cell Line/Target | IC50 Value |
| CX-4945 | Enzymatic Assay | CK2α | ~1 nM |
| Cell-Based Assay | HeLa | 0.7 µM (p-Akt S129) | |
| Cell-Based Assay | HeLa | 3 µM (p-Cdc37 S13) | |
| SGC-CK2-1 | Enzymatic Assay | CK2α | 4.5 nM (Ki) |
| AB668 | Enzymatic Assay | CK2 holoenzyme | 65 nM |
| Cell-Based Assay | 786-O | 0.34 ± 0.07 µM | |
| Cell-Based Assay | HEK293 | 0.60 ± 0.11 µM | |
| Quinalizarin | Cell Viability Assay | A549 | ~25 µM (at 24h) |
| IQA | Enzymatic Assay | CK2 | 0.39 µM |
Experimental Protocols
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for luminescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in kinase reaction buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Reaction Setup: In a 96-well plate, combine the recombinant CK2 enzyme, the specific peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated γ-32P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., Kinase-Glo®): Add the detection reagent according to the manufacturer's instructions and measure the luminescence, which is inversely proportional to the kinase activity.[4]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the inhibition curve and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.[5][6][7][8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in fresh culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of Downstream Signaling
This technique is used to determine the effect of this compound on the phosphorylation status of key downstream targets of the CK2 signaling pathway.[9][10]
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-Akt (Ser129), Akt, p-STAT3 (Ser727), STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with various concentrations of this compound for a specified time (e.g., 2-24 hours), and then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Mandatory Visualizations
Caption: Key signaling pathways modulated by CK2 and the inhibitory action of this compound.
Caption: General experimental workflow for the in vitro evaluation of this compound.
Conclusion
The provided protocols and background information offer a robust starting point for researchers to determine the optimal concentration of this compound for in vitro assays. Due to the absence of specific published data for this inhibitor, it is imperative to perform dose-response experiments for each new cell line and assay to establish the most effective and specific concentration range. The successful characterization of this compound's in vitro activity will be crucial for its further development as a potential therapeutic agent.
References
- 1. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [GUIDE] In-depth Guide to CKII | Paradox Interactive Forums [forum.paradoxplaza.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CK2 Regulation: Perspectives in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of protein kinase CK2 inhibition with cellular radiosensitivity of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Crusader Kings II Wiki [ck2.paradoxwikis.com]
Application Notes and Protocols for CK2-IN-12 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell cycle regulation, DNA repair, and signal transduction.[1][2] Dysregulation of CK2 activity has been implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention.[3][4] CK2-IN-12 is an inhibitor of protein kinase CK2 with a reported IC50 of 0.8 μM.[5] These application notes provide detailed protocols for utilizing this compound in a kinase assay to determine its inhibitory activity and characterize its effects on CK2.
Biochemical Properties of CK2
CK2 is a constitutively active kinase, typically existing as a tetrameric holoenzyme composed of two catalytic subunits (α or α') and two regulatory β subunits.[6] It phosphorylates a wide range of substrates, influencing numerous signaling pathways critical for cell proliferation and survival.[3]
CK2 Signaling Pathway
CK2 is a key regulator of multiple signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt, NF-κB, and Wnt/β-catenin pathways. By phosphorylating key components of these pathways, CK2 can promote cell survival, proliferation, and inhibit apoptosis. The diagram below illustrates the central role of CK2 in these critical cellular signaling cascades.
Caption: CK2 signaling pathways impacting cell proliferation and survival.
Quantitative Data for CK2 Inhibitors
The inhibitory activity of compounds against CK2 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of CK2 by 50%.
| Inhibitor | IC50 (μM) | Notes |
| This compound | 0.8 | Also known as Compound 39.[5] |
| CX-4945 | 0.001 | A well-characterized and potent CK2 inhibitor.[1] |
| LY294002 | 0.098 | Also inhibits PI3K.[7] |
| IQA | 0.39 | ATP/GTP site-directed inhibitor.[8] |
| CK2 Inhibitor 2 | 0.00066 | Potent, selective, and orally active.[9] |
Experimental Protocols
Fluorescence Polarization (FP) Kinase Assay for CK2 Inhibition
This protocol describes a homogeneous, fluorescence polarization-based assay to measure the inhibition of CK2 by this compound. The assay relies on the competition between a fluorescently labeled phosphopeptide tracer and the phosphorylated substrate generated by CK2 for binding to a phosphospecific antibody.
Materials:
-
Recombinant human CK2 enzyme
-
CK2 peptide substrate (e.g., RRRDDDSDDD)
-
ATP
-
This compound
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA)
-
384-well, low-volume, black polystyrene microplates
-
Fluorescence polarization plate reader
Experimental Workflow Diagram:
Caption: Workflow for the CK2 fluorescence polarization kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer containing a constant concentration of DMSO (e.g., 1%).
-
Prepare a solution of CK2 enzyme in kinase assay buffer.
-
Prepare a solution of CK2 peptide substrate and ATP in kinase assay buffer. The final concentration of ATP should be at or near its Km for CK2.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO vehicle control.
-
Add 5 µL of the CK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 5 µL of stop solution (EDTA) to each well.
-
Add 5 µL of the detection mix containing the phosphospecific antibody and the fluorescent tracer.
-
Incubate the plate at room temperature for at least 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of phosphorylated substrate produced.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in kinase assays. By following these methodologies, scientists can accurately determine the inhibitory potency of this compound and further investigate its potential as a therapeutic agent targeting CK2-driven diseases. The structured data presentation and detailed workflows are designed to facilitate experimental planning and execution in a research and drug development setting.
References
- 1. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
Application Notes and Protocols for CK2 Inhibition in Preclinical Animal Models
A Representative Study Using the Potent CK2 Inhibitor, CX-4945 (Silmitasertib)
Disclaimer: No specific preclinical data could be found for a compound designated "CK2-IN-12". Therefore, these application notes and protocols are based on the well-characterized and clinically evaluated Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative agent for researchers interested in studying the therapeutic potential of CK2 inhibition in animal models.
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and is implicated in inflammatory and neurodegenerative diseases.[1][2][3] Its role in promoting cell proliferation, suppressing apoptosis, and modulating key signaling pathways has established it as a compelling target for therapeutic intervention.[1][2][4] CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable inhibitor of CK2 that has been investigated in numerous preclinical animal models and has advanced into clinical trials.[5][6]
These application notes provide a detailed overview of the administration of CX-4945 in animal models of cancer and neuroinflammation, summarizing key quantitative data and providing comprehensive experimental protocols to guide researchers in the field.
Data Presentation: Efficacy of CX-4945 in Preclinical Models
The following tables summarize the quantitative data on the efficacy of CX-4945 in various animal models as reported in peer-reviewed literature.
Table 1: Efficacy of CX-4945 in a Human Xenograft Model of Renal Cancer
| Parameter | Vehicle Control | CX-4945 (50 mg/kg, p.o., b.i.d.) |
| Tumor Growth Inhibition | - | Significant reduction in tumor volume |
| CK2 Activity in Tumors | Baseline | Strong inhibition |
| Phosphorylation of AKT (S129) | Baseline | Dose-dependent decrease |
| Cell Proliferation (Ki-67 staining) | High | Significantly reduced |
| Apoptosis (TUNEL staining) | Low | Significantly increased |
Data is a representative summary from preclinical studies on renal cancer xenografts.[5]
Table 2: Efficacy of CX-4945 in a Mouse Model of Psoriasis (Imiquimod-induced)
| Parameter | Vehicle Control | CX-4945 (Topical Application) |
| Psoriasis Symptoms (Erythema, Scaling, Thickness) | Severe | Ameliorated |
| Keratinocyte Proliferation | Increased | Reduced |
| Inflammatory Cytokine Production (IL-17A) | Elevated | Reduced |
| γδ T cell Infiltration | Increased | Reduced |
Data is a representative summary from preclinical studies on a psoriasis-like mouse model.
Experimental Protocols
Protocol 1: Evaluation of CX-4945 in a Human Tumor Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of CX-4945 in an in vivo xenograft model.
Animal Model:
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human cancer cell line of interest (e.g., 786-O for renal cancer).[5]
Materials:
-
CX-4945 (Silmitasertib)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human cancer cells
-
Matrigel (optional)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture human cancer cells under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a sterile solution (e.g., PBS or media), optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare CX-4945 in the vehicle solution at the desired concentration.
-
Administer CX-4945 (e.g., 50 mg/kg) or vehicle control orally (p.o.) twice daily (b.i.d.).
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize mice and excise tumors.
-
Tumor weight can be recorded.
-
Tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blot for p-AKT S129), immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), or kinase activity assays.[5]
-
Protocol 2: Evaluation of CX-4945 in an Imiquimod-Induced Psoriasis Mouse Model
Objective: To assess the anti-inflammatory efficacy of topical CX-4945 in a mouse model of psoriasis.
Animal Model:
-
Species: BALB/c mice, 8-12 weeks old.
Materials:
-
CX-4945 (Silmitasertib)
-
Imiquimod cream (5%)
-
Topical vehicle (e.g., acetone)
-
Standard animal housing and care facilities
Procedure:
-
Induction of Psoriasis-like Skin Inflammation:
-
Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back skin of mice for 5-7 consecutive days.
-
-
Treatment:
-
Prepare CX-4945 in a suitable topical vehicle.
-
Apply the CX-4945 solution or vehicle control topically to the inflamed skin area daily, typically a few hours after imiquimod application.
-
-
Assessment of Skin Inflammation:
-
Score the severity of erythema, scaling, and skin thickness daily using a standardized scoring system (e.g., 0-4 scale).
-
Measure ear thickness with a micrometer as an additional quantitative measure of inflammation.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize mice and collect skin samples.
-
Skin tissue can be processed for histological analysis (H&E staining), immunohistochemistry for proliferation and immune cell markers, and analysis of inflammatory cytokine expression (e.g., qRT-PCR for IL-17A).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway: CK2-Mediated Pro-Survival Signaling in Cancer
Caption: CK2 promotes cancer cell survival by activating the PI3K/AKT and NF-κB signaling pathways.
Experimental Workflow: Xenograft Efficacy Study
Caption: A typical experimental workflow for evaluating the efficacy of a CK2 inhibitor in a xenograft mouse model.
Signaling Pathway: CK2 in Neuroinflammation
References
- 1. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design [mdpi.com]
- 4. Protein Kinase CK2 in Cancer Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve and store CK2-IN-12 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of CK2-IN-12, a potent inhibitor of protein kinase CK2. The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro and in vivo studies.
Product Information
This compound is a small molecule inhibitor of protein kinase CK2 with a reported IC50 of 0.8 µM[1]. It is a valuable tool for investigating the cellular functions of CK2 and its role in various signaling pathways.
Chemical Properties:
| Property | Value | Reference |
| Molecular Weight | 258.06 g/mol | [1] |
| Formula | C10H5Cl2NO3 | [1] |
| CAS Number | 300675-28-9 | [1] |
| IC50 | 0.8 µM | [1] |
Dissolution of this compound
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO) . While the exact solubility of this compound in DMSO is not specified in the available literature, related CK2 inhibitors exhibit high solubility in this solvent. For example, the CK2 inhibitor TBB is soluble in DMSO at ≥ 100 mg/mL.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 258.06 g/mol * Volume (L)
-
For 1 mL of a 10 mM stock solution, you will need 2.58 mg of this compound.
-
-
Dissolution Procedure:
-
Aseptically weigh out the calculated amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO.
-
To facilitate dissolution, vortex the solution and/or sonicate in a water bath until the powder is completely dissolved. Gentle warming to 37°C can also be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Storage and Stability
Proper storage of this compound is crucial to maintain its activity and ensure experimental reproducibility.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage. Aliquoting is still recommended. |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is highly recommended to preserve the compound's integrity.
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will absorb water from the atmosphere. Use anhydrous DMSO and keep stock solution vials tightly sealed.
Experimental Protocols
In Vitro Cell-Based Assays (e.g., Cell Viability Assay)
This protocol provides a general guideline for treating cultured cells with this compound.
Workflow for a Cell Viability Assay:
Caption: Workflow for a typical cell viability assay using this compound.
Detailed Protocol:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the DMSO vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement (Example using MTT):
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on CK2 activity.
Workflow for an In Vitro Kinase Assay:
Caption: General workflow for an in vitro kinase assay with this compound.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a solution of a specific CK2 peptide substrate.
-
Prepare an ATP solution (the concentration will depend on the assay format, often close to the Km for ATP).
-
Prepare serial dilutions of this compound in the kinase buffer. Include a DMSO vehicle control.
-
-
Kinase Reaction:
-
In a microplate, combine the recombinant CK2 enzyme, the CK2 substrate, and the various concentrations of this compound or DMSO vehicle.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Terminate the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
ELISA-based assays: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
CK2 Signaling Pathways
CK2 is a pleiotropic kinase involved in numerous cellular processes. Inhibition of CK2 with this compound can be expected to impact several key signaling pathways.
Overview of Key CK2-Regulated Signaling Pathways:
Caption: Key signaling pathways modulated by Protein Kinase CK2.
CK2 has been shown to regulate:
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a key kinase that promotes cell survival and proliferation.
-
NF-κB Pathway: CK2 can phosphorylate IκBα, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of NF-κB, which promotes inflammation and cell survival.
-
JAK/STAT Pathway: CK2 can interact with and phosphorylate JAK proteins, leading to the activation of STAT transcription factors and promoting cell proliferation.
-
Wnt/β-catenin Pathway: CK2 can phosphorylate and stabilize β-catenin, a key transcriptional co-activator in the Wnt pathway, which is crucial for development and is often dysregulated in cancer.
By inhibiting CK2, this compound provides a valuable tool to dissect the roles of these pathways in various biological and pathological processes.
References
Application Notes and Protocols for Detecting CK2 Inhibition by CK2-IN-12 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell cycle progression, apoptosis, transcription, and signal transduction.[1][2] Its dysregulation is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[3][4] CK2-IN-12 is an inhibitor of protein kinase CK2 with a reported IC50 of 0.8 μM. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of CK2 activity in a cellular context by this compound.
The principle of this assay is to measure the phosphorylation status of known CK2 substrates in cells treated with varying concentrations of this compound. A reduction in the phosphorylation of these substrates serves as a direct indicator of CK2 inhibition. A key substrate often monitored is Akt (also known as Protein Kinase B), which is phosphorylated by CK2 at serine 129 (S129).[5] Alternatively, a pan-specific antibody that recognizes the phosphorylated CK2 consensus motif [(pS/pT)DXE] can be used to assess the global inhibition of CK2 activity.[1]
Data Presentation
Table 1: Representative Quantitative Data of CK2 Substrate Phosphorylation Following Treatment with this compound.
The following table illustrates the expected dose-dependent inhibition of CK2 activity by this compound, as measured by the relative phosphorylation of a CK2 substrate (e.g., p-Akt S129) normalized to a loading control (e.g., β-actin) and total Akt. Data is representative and should be generated empirically.
| This compound Concentration (µM) | Relative p-Akt (S129) Level (Normalized) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 0.5 | 0.60 | 40 |
| 1.0 | 0.45 | 55 |
| 5.0 | 0.20 | 80 |
| 10.0 | 0.10 | 90 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cell line with detectable levels of CK2 activity (e.g., HeLa, Jurkat, HEK293T).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, protease inhibitor cocktail).
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser129) antibody
-
Rabbit anti-Akt (pan) antibody
-
Rabbit anti-phospho-CK2 Substrate [(pS/pT)DXE] MultiMab® Rabbit mAb mix[1]
-
Mouse anti-β-actin antibody (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Western Blot Imaging System
Protocol for Detecting CK2 Inhibition
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture media from the DMSO stock. A final concentration range of 0.1 µM to 10 µM is recommended to capture the dose-response around the IC50 of 0.8 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
2. Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt S129, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To assess CK2 inhibition, normalize the intensity of the phospho-specific band (e.g., p-Akt S129) to the intensity of the total protein band (e.g., total Akt) and the loading control (e.g., β-actin).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: CK2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for detecting CK2 inhibition via Western blot.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CK2-IN-12 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] Dysregulation of CK2 activity has been implicated in a wide range of human diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][4][5] CK2-IN-12 is a potent and selective inhibitor of CK2, demonstrating significant potential for use in drug discovery and chemical biology research. These application notes provide detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of CK2 activity.
Mechanism of Action of CK2
CK2 is a constitutively active kinase that can exist as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits, or as monomeric catalytic subunits.[2][5] It utilizes both ATP and GTP as phosphate donors to phosphorylate a wide array of protein substrates, thereby regulating numerous signaling pathways critical for cell survival and proliferation.[3] Key pathways influenced by CK2 include the PI3K/AKT/mTOR, NF-κB, Wnt/β-catenin, and JAK/STAT signaling cascades.[4][6] In many cancer types, CK2 is overexpressed and contributes to tumorigenesis by promoting cell proliferation and inhibiting apoptosis.[1][4]
CK2 Signaling Pathway
The following diagram illustrates the central role of CK2 in several key oncogenic signaling pathways.
Caption: CK2's role in major signaling pathways.
Quantitative Data for CK2 Inhibitors
The following tables summarize the inhibitory activities of this compound and other reference compounds against CK2 and in various cancer cell lines.
Table 1: Biochemical Activity of CK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CK2 | 0.66 | Biochemical | [7] |
| CX-4945 (Silmitasertib) | CK2 | 0.38 (Ki) | Biochemical | [4] |
| GO289 | CK2 | 13 | Biochemical | [8] |
| I-Pc | CK2 | 92,000 | Biochemical | [9] |
Table 2: Anti-proliferative Activity of CK2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC-3 | Prostate Cancer | 4.53 | [7] |
| HCT-116 | Colon Cancer | 3.07 | [7] | |
| MCF-7 | Breast Cancer | 7.50 | [7] | |
| HT-29 | Colon Cancer | 5.18 | [7] | |
| T24 | Bladder Cancer | 6.10 | [7] | |
| CX-4945 | Jeko-1 | Mantle Cell Lymphoma | 2.3 | [6] |
| Granta-519 | Mantle Cell Lymphoma | 3.5 | [6] | |
| Rec-1 | Mantle Cell Lymphoma | 0.76 | [6] | |
| AB668 | 786-O | Renal Cell Carcinoma | 0.34 | [4] |
High-Throughput Screening Protocols
Two primary HTS assay formats are recommended for screening for CK2 inhibitors: a biochemical assay to measure direct inhibition of CK2 enzymatic activity and a cell-based assay to assess the compound's effect on CK2-dependent pathways in a cellular context.
Biochemical HTS: ADP-Glo™ Kinase Assay
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to CK2 activity.
Caption: ADP-Glo™ kinase assay workflow.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting 5x Kinase Assay Buffer with water.
-
Prepare a solution of CK2 enzyme in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a solution of a suitable CK2 peptide substrate (e.g., RRRADDSDDDDD) in 1x Kinase Assay Buffer.
-
Prepare a solution of ATP in 1x Kinase Assay Buffer. The concentration should be at or near the Km for ATP for CK2.
-
Prepare serial dilutions of this compound (positive control) and test compounds in DMSO, and then dilute further in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the compound solution to the appropriate wells. For control wells, add 2.5 µL of 1x Kinase Assay Buffer with the same percentage of DMSO.
-
Add 2.5 µL of the substrate/ATP mixture to all wells.
-
Initiate the reaction by adding 5 µL of the CK2 enzyme solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess the quality of the assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10][11][12][13][14]
-
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| Where:
-
µ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
µ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., no enzyme or a known potent inhibitor).
Cell-Based HTS: Proliferation/Viability Assay
This assay measures the effect of CK2 inhibition on the proliferation and viability of cancer cells that are known to be dependent on CK2 activity.
Caption: Cell-based viability assay workflow.
-
Cell Culture and Seeding:
-
Culture a cancer cell line known to be sensitive to CK2 inhibition (e.g., HCT-116, PC-3) in the recommended growth medium.
-
Trypsinize and count the cells. Seed the cells into a 384-well clear-bottom plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in the appropriate cell culture medium.
-
Remove the medium from the cell plate and add the medium containing the compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add a volume of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell viability for each compound concentration relative to the vehicle-treated (positive) and no-cell (negative) controls.
-
Determine the IC50 values as described for the biochemical assay.
-
Conclusion
This compound is a valuable tool for investigating the biological roles of CK2 and for the discovery of novel therapeutics. The protocols outlined in these application notes provide a robust framework for the implementation of this compound in high-throughput screening campaigns. The combination of biochemical and cell-based assays will enable the identification and characterization of potent and cell-permeable CK2 inhibitors with therapeutic potential. Careful assay optimization and validation, including the consistent monitoring of the Z'-factor, are critical for the success of any HTS campaign.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CK2: a protein kinase in need of control [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based screen identifies a new potent and highly selective CK2 inhibitor for modulation of circadian rhythms and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput screening-compatible assay to identify inhibitors of the CK2α/CK2β interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. bmglabtech.com [bmglabtech.com]
- 12. assay.dev [assay.dev]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis and Cell Cycle Arrest with CK2-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CK2-IN-12, a potent inhibitor of protein kinase CK2, to investigate apoptosis and cell cycle arrest in cancer cells. The protocols detailed below are foundational and may require optimization for specific cell lines and experimental conditions.
Protein kinase CK2 is a ubiquitously expressed serine/threonine kinase that plays a critical role in cell growth, proliferation, and the suppression of apoptosis.[1] Elevated levels of CK2 are observed in a wide range of cancers, making it a compelling target for therapeutic intervention.[1][2] Inhibition of CK2 has been shown to induce programmed cell death (apoptosis) and halt the cell division cycle, thereby impeding tumor progression.[3][4] this compound is a tool compound for studying the multifaceted roles of CK2 in cancer biology.
Data Presentation: Efficacy of CK2 Inhibition
The following tables summarize representative quantitative data on the effects of CK2 inhibition on apoptosis and cell cycle distribution in cancer cell lines. Note that these values are illustrative and specific results for this compound should be determined empirically.
Table 1: Induction of Apoptosis by CK2 Inhibition
| Cell Line | CK2 Inhibitor | IC50 (µM) | % Apoptotic Cells (Concentration) | Assay |
| HeLa | siRNA vs CK2α/α' | N/A | Increased sub-G1 population post-IR | Flow Cytometry |
| Acute Myeloid Leukemia (AML) | CX-4945 | Varies | Increased Annexin V positive cells | Flow Cytometry |
| Glioblastoma | Apigenin | Varies | Caspase-3 activation | Western Blot |
| Prostate Cancer (PC3) | CX-4945 | Varies | Caspase-3 mediated apoptosis | N/A |
Table 2: Cell Cycle Arrest Induced by CK2 Inhibition
| Cell Line | CK2 Inhibitor | Arrest Phase | % Cells in Arrested Phase (Concentration) | Assay |
| HeLa | siRNA vs CK2α/α' | G2/M reduction | N/A | Flow Cytometry |
| Glioblastoma | TBB, DMAT, DRB | S or G2/M | N/A | Flow Cytometry |
| ALVA-41 (Prostate) | Nocodazole | G2/M | N/A | Flow Cytometry |
| Saccharomyces cerevisiae | cka2ts mutants | G1 and G2/M | 50% unbudded, 50% large-budded | Microscopy/FACS |
Key Signaling Pathways
CK2 inhibition impacts multiple signaling pathways crucial for cell survival and proliferation. The diagrams below illustrate the central role of CK2 and the consequences of its inhibition.
Caption: this compound induced apoptosis signaling pathway.
References
- 1. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of a Potent CK2 Inhibitor in Cancer Research
Disclaimer: The following application notes and protocols have been generated based on publicly available data for the well-characterized and clinically evaluated protein kinase CK2 inhibitor, CX-4945 (Silmitasertib) . No specific experimental data could be found for a compound designated "CK2-IN-12". The provided information serves as a comprehensive guide for the experimental use of a representative ATP-competitive CK2 inhibitor. Researchers should adapt these protocols based on the specific properties of their inhibitor of interest.
Application Notes
Background
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes.[1][2][3] The CK2 holoenzyme is typically a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[4][5] Unlike most kinases, CK2 is constitutively active and implicated in the regulation of numerous signaling pathways that are fundamental to cancer cell biology, including cell cycle progression, proliferation, survival, and resistance to apoptosis.[1][6][7] Elevated levels of CK2 are observed in a multitude of human cancers, often correlating with poor prognosis, which establishes it as a compelling target for cancer therapy.[1][7][8]
CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the CK2α catalytic subunit.[8][9] It has been investigated in multiple clinical trials for various malignancies, including solid tumors and hematological cancers.[4][9][10]
Mechanism of Action
CK2 inhibition by compounds like CX-4945 leads to the suppression of multiple oncogenic signaling pathways. By blocking the ATP-binding site of CK2, the inhibitor prevents the phosphorylation of hundreds of downstream substrates.[2] This disruption of CK2-mediated signaling can induce cancer cell-specific apoptosis, inhibit proliferation, and sensitize cancer cells to conventional chemotherapeutics and radiation.[11] Key pathways affected include PI3K/Akt/mTOR, NF-κB, and JAK/STAT, all of which are crucial for tumor growth and survival.[3][5][10]
Key Signaling Pathways Modulated by CK2 Inhibition
In Vitro Activity of CK2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative CK2 inhibitors against various human cancer cell lines. These values demonstrate the potent anti-proliferative effects of targeting CK2.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| CX-4945 | HeLa | Cervical Cancer | 0.7 | [11] |
| MDA-MB-231 | Breast Cancer | ~2.5 (estimated) | [11] | |
| 786-O | Renal Cell Carcinoma | 0.34 ± 0.07 | [8] | |
| A2780 | Ovarian Cancer | Not specified | [12] | |
| K562 | Leukemia | < 1.0 (estimated) | [11] | |
| NB4 | Leukemia | < 1.0 (estimated) | [11] | |
| SGC-CK2-1 | HeLa | Cervical Cancer | 2.2 | [11] |
| 786-O | Renal Cell Carcinoma | > 10 | [8] | |
| Quinalizarin | HCT116 | Colon Cancer | Not specified, potent | [13] |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and cell density.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of a CK2 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
CK2 Inhibitor (e.g., CX-4945) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of the CK2 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations (e.g., 0.01 µM to 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 1 minute and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of CK2 Target Phosphorylation
This protocol is used to verify the intracellular inhibition of CK2 by measuring the phosphorylation status of a known downstream target, such as Akt at Serine 129 (p-Akt S129).
Materials:
-
6-well plates
-
Cancer cell line of interest
-
CK2 Inhibitor (e.g., CX-4945)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the CK2 inhibitor at desired concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-Akt S129) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a CK2 inhibitor in a mouse xenograft model. All animal studies must be conducted under approved institutional guidelines (IACUC).
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
Human cancer cells (e.g., BT-474 for breast cancer)
-
Matrigel (optional)
-
CK2 Inhibitor (e.g., CX-4945) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in 100-200 µL of PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the CK2 inhibitor (e.g., CX-4945 at 25 or 75 mg/kg) and vehicle control according to the planned schedule (e.g., twice daily oral gavage) for the duration of the study (e.g., 21-31 days).[4]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight and overall health of the animals regularly.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a fixed duration.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be processed for further analysis (e.g., histology, Western blot, or RNA sequencing).
-
Data Evaluation: Compare the tumor growth inhibition (TGI) between the treated and vehicle control groups.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase CK2 in Health and Disease: CK2 and its role in Wnt and NF-κB signaling: Linking development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of protein kinase CK2 with the clinical-grade small ATP-competitive compound CX-4945 or by RNA interference unveils its role in acute myeloid leukemia cell survival, p53-dependent apoptosis and daunorubicin-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
CK2-IN-12: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK2-IN-12 is a potent and selective inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in a variety of cellular processes, including cell proliferation, survival, and inflammation. In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, CK2 has emerged as a significant therapeutic target. Upregulation of CK2 activity is associated with the hyperphosphorylation of key proteins like tau and α-synuclein, leading to the formation of protein aggregates, a hallmark of these devastating disorders. This compound, also identified as Compound 39 in foundational research, serves as a critical tool for elucidating the pathological roles of CK2 and for the preclinical evaluation of CK2 inhibition as a therapeutic strategy.
These application notes provide a comprehensive overview of this compound, including its biochemical properties, and detailed protocols for its use in in vitro models of neurodegenerative disease.
Biochemical and Pharmacological Data
A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its inhibitory activity.
| Parameter | Value | Reference |
| IC₅₀ (CK2) | 0.8 µM | [1] |
| Chemical Formula | C₁₇H₁₀BrNO₄ | N/A |
| Molecular Weight | 388.17 g/mol | N/A |
| Alternative Name | Compound 39 | [1] |
Signaling Pathways
CK2 is a highly pleiotropic kinase, involved in numerous signaling pathways that are often dysregulated in neurodegenerative diseases. This compound can be utilized to dissect these complex pathways.
CK2-Mediated Tau Hyperphosphorylation
In Alzheimer's disease, CK2 is known to phosphorylate tau protein at multiple sites, contributing to the formation of neurofibrillary tangles (NFTs). Inhibition of CK2 with this compound can block this pathological phosphorylation cascade.
CK2 and α-Synuclein Aggregation
In Parkinson's disease, CK2 phosphorylates α-synuclein at Ser129, a modification that promotes its aggregation into Lewy bodies. This compound can be used to investigate the impact of inhibiting this process on neuronal survival.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound in cellular models of neurodegenerative diseases.
Protocol 1: In Vitro Kinase Assay for CK2 Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human CK2.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (at a concentration around the Kₘ for CK2)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Phosphocellulose paper or appropriate assay plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a reaction tube or well, add the kinase buffer, the specific peptide substrate, and the diluted this compound or vehicle (DMSO) control.
-
Initiate the reaction by adding the recombinant CK2 enzyme. Pre-incubate for 10 minutes at 30°C.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).
-
Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction. For radiolabeling, spot the reaction mixture onto phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated ATP. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced.
-
Quantify the radioactivity using a scintillation counter or luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Tau Phosphorylation in a Cellular Model of Tauopathy
This protocol describes the use of this compound to assess its effect on tau phosphorylation at CK2-specific sites in a neuronal cell line overexpressing human tau (e.g., SH-SY5Y cells).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) stably or transiently overexpressing human tau.
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-tau (specific for a CK2 site, e.g., pS392), anti-total tau, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate the neuronal cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-tau, anti-total tau, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-tau signal to total tau and the loading control.
Protocol 3: Immunofluorescence Staining for α-Synuclein Aggregation
This protocol allows for the visualization of the effect of this compound on the formation of α-synuclein aggregates in a cellular model of Parkinson's disease.
Materials:
-
Neuronal cell line (e.g., PC12) treated with an agent to induce α-synuclein aggregation (e.g., pre-formed fibrils).
-
This compound (dissolved in DMSO).
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibody against α-synuclein aggregates (e.g., anti-phospho-S129 α-synuclein).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Grow neuronal cells on coverslips in a multi-well plate.
-
Induce α-synuclein aggregation according to the specific model (e.g., by adding pre-formed fibrils). Co-treat the cells with different concentrations of this compound or vehicle (DMSO).
-
After the incubation period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody against aggregated α-synuclein overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the extent of α-synuclein aggregation per cell.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neurodegenerative disease model.
Conclusion
References
Troubleshooting & Optimization
CK2-IN-12 not showing expected inhibition
Welcome to the technical support center for CK2-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 39, is a selective inhibitor of Protein Kinase CK2. It belongs to the 3-carboxy-4(1H)-quinolone class of compounds. Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of the CK2 enzyme, preventing the phosphorylation of its substrates.[1][2]
Q2: What is the inhibitory potency of this compound?
In vitro studies have shown that this compound has an IC50 value of 0.8 µM for Protein Kinase CK2.[1]
Q3: How selective is this compound?
This compound has demonstrated considerable selectivity for CK2 when tested against a panel of other protein kinases.[1][2] However, as with any kinase inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. If you suspect off-target effects, it is advisable to test a structurally distinct CK2 inhibitor with a different selectivity profile to confirm that the observed phenotype is due to CK2 inhibition.
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. Once in solution, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles. The solubility of 3-carboxy-4(1H)-quinolone derivatives can vary, with some being poorly soluble in aqueous solutions.[3][4] It is crucial to ensure complete solubilization in DMSO before further dilution into aqueous experimental buffers or cell culture media.
Q5: My this compound is not showing the expected inhibition. What are the possible reasons?
Several factors could contribute to a lack of expected inhibition. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide provides a step-by-step approach to identify and resolve common issues encountered when this compound does not produce the expected inhibitory effect in your experiments.
Step 1: Verify Compound Integrity and Preparation
Issue: The inhibitor may have degraded or been improperly prepared.
Troubleshooting Steps:
-
Confirm Identity and Purity: Ensure the compound is indeed this compound from a reputable supplier. If possible, verify its identity and purity using analytical methods such as LC-MS or NMR.
-
Check Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for solutions) and protected from light.
-
Proper Solubilization: Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO). Precipitates in the stock solution will lead to inaccurate final concentrations. Gently warm the solution or vortex to aid dissolution.
-
Freshly Prepare Working Solutions: Whenever possible, prepare fresh dilutions of your stock solution in your experimental buffer or cell culture medium immediately before use. 3-carboxy-4(1H)-quinolone derivatives can have limited stability in aqueous solutions.
Step 2: Review Experimental Design and Protocol
Issue: Suboptimal experimental conditions can mask the inhibitory effect of this compound.
Troubleshooting Steps:
-
Inhibitor Concentration Range: Verify that the concentrations used are appropriate. The reported IC50 is 0.8 µM in a biochemical assay. For cell-based assays, higher concentrations (typically in the 1-10 µM range) may be necessary to achieve sufficient intracellular concentrations and observe a biological effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
Incubation Time: The duration of inhibitor treatment is critical. Some cellular effects of CK2 inhibition may take longer to manifest. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
-
Cellular Context: The efficacy of a kinase inhibitor can be highly dependent on the cell type and its specific signaling network. CK2 is involved in numerous cellular pathways, and the consequences of its inhibition can vary.[5]
-
Assay Sensitivity: Ensure that your readout assay is sensitive enough to detect the expected changes. For example, when monitoring the phosphorylation of a CK2 substrate, confirm the antibody is specific and the detection method is sufficiently sensitive.
Step 3: Investigate Potential Off-Target or Cellular Compensation Mechanisms
Issue: The lack of an observable effect might be due to off-target effects or the cell's ability to compensate for CK2 inhibition.
Troubleshooting Steps:
-
Control Experiments:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your inhibitor-treated samples.
-
Positive Control: If available, use another well-characterized CK2 inhibitor (e.g., CX-4945) to confirm that your experimental system is responsive to CK2 inhibition.
-
Negative Control: If you are using a cell-based assay, consider using a cell line where CK2 is known to be less critical for the phenotype you are measuring.
-
-
Assess Target Engagement: If possible, directly measure the inhibition of CK2 activity in your experimental system. This can be done by monitoring the phosphorylation of a known CK2 substrate (e.g., Akt at Ser129, or PTEN) via Western blot. A lack of change in substrate phosphorylation would indicate a problem with the inhibitor's activity or its ability to reach its target in the cell.
-
Consider Cellular Compensation: Cells can sometimes activate compensatory signaling pathways when a key kinase is inhibited. This can mask the effect of the inhibitor. Investigating broader signaling pathway changes through techniques like phosphoproteomics may provide insights.
Data Summary
| Parameter | This compound (Compound 39) | Reference Inhibitor (CX-4945) |
| Chemical Class | 3-carboxy-4(1H)-quinolone | Benzo[c][2][6]naphthyridine |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| IC50 (CK2) | 0.8 µM | ~1 nM |
| Selectivity | Considerable for CK2 | High, but with known off-targets |
Experimental Protocols
General Protocol for In Vitro Kinase Assay:
This is a generalized protocol based on the methodology described for 3-carboxy-4(1H)-quinolones.[1] Specific conditions may need to be optimized for your laboratory setup.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM DTT.
-
Recombinant human CK2 enzyme.
-
CK2 substrate peptide (e.g., RRRADDSDDDDD).
-
[γ-33P]ATP.
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add the this compound at various concentrations (e.g., from a serial dilution). Include a DMSO-only control.
-
Add the CK2 enzyme and the substrate peptide.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM H3PO4).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
-
General Protocol for Cell-Based Assay (Western Blot for CK2 Substrate Phosphorylation):
-
Cell Culture:
-
Plate cells (e.g., C2C12, HeLa) at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) for the desired duration (e.g., 24 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129) and the total protein as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection method.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified overview of major signaling pathways regulated by Protein Kinase CK2.
Caption: Troubleshooting workflow for experiments where this compound is not showing expected inhibition.
References
- 1. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Off-Target Effects of CK2-IN-12
Welcome to the technical support center for CK2-IN-12. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Kinase CK2 (formerly Casein Kinase II). Like many kinase inhibitors, it is presumed to be an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CK2α and CK2α' catalytic subunits, preventing the phosphorylation of its numerous downstream substrates. CK2 is a highly pleiotropic serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and survival.
Q2: What are the potential off-target effects of CK2 inhibitors like this compound?
A2: Due to the conserved nature of the ATP-binding pocket among kinases, ATP-competitive inhibitors can exhibit off-target activity. For instance, the well-characterized CK2 inhibitor, CX-4945 (silmitasertib), has been shown to inhibit other kinases, particularly from the CMGC family, such as DYRK1A, GSK3β, CLK2, CLK3, and HIPK3.[1][2][3] At higher concentrations, the likelihood of inhibiting these and other unrelated kinases increases, which can lead to ambiguous experimental results.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect.
-
Use a structurally different control inhibitor: Employ another CK2 inhibitor with a different chemical scaffold to confirm that the observed phenotype is consistent and not due to a unique off-target effect of this compound.
-
Perform rescue experiments: If possible, a "rescue" experiment using a drug-resistant mutant of CK2 can help confirm on-target activity.
-
Validate findings with non-pharmacological methods: Use techniques like siRNA or CRISPR/Cas9 to knock down CK2 and see if the phenotype matches the inhibitor's effect.
Q4: What is a typical working concentration for CK2 inhibitors?
A4: The optimal concentration is highly dependent on the specific inhibitor, cell line, and experimental conditions. For potent inhibitors like CX-4945, which has a very low nanomolar IC50 for CK2, cellular effects are often observed in the low micromolar range.[4] It is strongly recommended to perform a dose-response curve for your specific cell line to determine the IC50 for key downstream effects, such as the inhibition of a known CK2 substrate's phosphorylation.
Q5: How do CK2 inhibitors typically affect cell viability?
A5: CK2 is a pro-survival kinase, and its inhibition often leads to decreased cell proliferation and induction of apoptosis, particularly in cancer cell lines that are "addicted" to high levels of CK2 activity. However, if you observe excessive or rapid cell death, it could be a result of off-target effects or non-specific toxicity, especially at high concentrations.
Kinase Selectivity Profile
Understanding the selectivity of a kinase inhibitor is critical for interpreting experimental data. Below is a representative table of the kinase selectivity for the well-studied CK2 inhibitor, CX-4945, which can serve as a reference for potential off-target families for ATP-competitive CK2 inhibitors.
| Kinase Target | % Inhibition at 500 nM | IC50 (nM) | Kinase Family |
| CK2α | >95% | 1 | CMGC |
| DYRK1A | >90% | 26 | CMGC |
| DYRK2 | >95% | N/A | CMGC |
| CLK3 | >90% | 41 | CMGC |
| HIPK3 | >90% | 45 | CMGC |
| PIM1 | >90% | 46 | CAMK |
| FLT3 | N/A | 35 | TK |
| GSK3β | 55% | 110 | CMGC |
This table is compiled from data on CX-4945 and is intended to be illustrative of the types of off-targets that may be associated with ATP-competitive CK2 inhibitors.[1][2][4] N/A indicates data not available in the cited sources.
Troubleshooting Guide
Problem: I'm observing unexpected or excessive cell death at concentrations intended to be specific for CK2 inhibition.
-
Possible Cause 1: Off-target kinase inhibition.
-
Solution: As shown in the table above, inhibitors like CX-4945 can affect other kinases involved in cell survival pathways (e.g., PIM1, FLT3).[1][4] Lower the concentration of this compound and perform a detailed dose-response curve to find a therapeutic window where CK2 is inhibited with minimal effect on cell viability.
-
-
Possible Cause 2: Non-specific cytotoxicity.
-
Solution: All compounds can be toxic at high concentrations. Ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration. Test the inhibitor in a CK2-independent cell line to see if the toxicity persists.
-
-
Possible Cause 3: On-target effect in a highly dependent cell line.
-
Solution: Your cell line may be particularly sensitive to CK2 inhibition. Confirm on-target activity by measuring the phosphorylation of a known CK2 substrate (e.g., Akt at Ser129) at the same concentrations that induce cell death.
-
Problem: My Western blot results for downstream CK2 targets are inconsistent.
-
Possible Cause 1: Suboptimal treatment time or concentration.
-
Solution: Perform a time-course and dose-response experiment. Analyze the phosphorylation of a direct CK2 substrate at various time points (e.g., 1, 6, 12, 24 hours) and concentrations to identify the optimal conditions to observe a consistent decrease in phosphorylation.
-
-
Possible Cause 2: Poor antibody quality.
-
Solution: Validate your primary antibodies for specificity. Use positive and negative controls (e.g., cell lysates with overexpressed or knocked-down target protein) to ensure the antibody recognizes the correct protein and its phosphorylated form.
-
-
Possible Cause 3: Feedback loop activation.
-
Solution: Inhibition of one pathway can sometimes lead to the compensatory activation of another.[5] Broaden your analysis to include other related signaling pathways to understand the full cellular response to CK2 inhibition.
-
Problem: I'm not observing the expected phenotype after inhibiting CK2.
-
Possible Cause 1: Inactive inhibitor.
-
Solution: Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C) and prepare fresh stock solutions. If possible, test the activity of your inhibitor in an in vitro kinase assay.
-
-
Possible Cause 2: Cell line is not dependent on CK2 for the observed phenotype.
-
Solution: The role of CK2 can be highly context-dependent. Confirm that CK2 is expressed and active in your cell line. Consider using a positive control cell line known to be sensitive to CK2 inhibition.
-
-
Possible Cause 3: Functional redundancy.
-
Solution: Other kinases may be compensating for the loss of CK2 activity. A broader phosphoproteomics analysis could help identify these compensatory mechanisms.
-
Visualizations
Signaling Pathway Diagram
Caption: CK2's role in the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for troubleshooting unexpected cell toxicity.
Logical Relationship Diagram
Caption: Differentiating on-target vs. off-target effects.
Experimental Protocols
Protocol 1: In Vitro CK2 Kinase Assay (Radiometric)
This protocol is for determining the IC50 of this compound against purified CK2 enzyme.
Materials:
-
Purified recombinant CK2 enzyme.
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
This compound serial dilutions.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
10% Trichloroacetic acid (TCA).
-
P81 phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the specific peptide substrate.
-
Add serially diluted this compound or vehicle (DMSO) to the reaction mixture. Incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Rinse with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation/viability.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
96-well plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 50 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add MTT solution to each well and incubate at 37°C.
-
Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
References
- 1. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing CK2-IN-12 Treatment Duration in Cells
This technical support center is designed for researchers, scientists, and drug development professionals utilizing CK2-IN-12, a potent and selective ATP-competitive inhibitor of Protein Kinase CK2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on optimizing treatment duration for desired cellular outcomes.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Suboptimal Treatment Duration: The treatment time may be too short for the desired biological effect to manifest. | Perform a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for your specific assay and cell line.[1][2] |
| Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to effectively inhibit CK2 in your cell line. | Conduct a dose-response experiment to determine the EC50 for your cell line. Start with a broad range of concentrations and narrow down to find the optimal dose. | |
| Cell Line Insensitivity: Some cell lines may be less dependent on CK2 signaling for survival and proliferation. | Confirm the expression and activity of CK2 in your chosen cell line. Consider using a positive control cell line known to be sensitive to CK2 inhibition. | |
| Compound Instability: this compound may be degrading in the culture medium over long incubation periods. | For longer experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. | |
| Unexpected Cell Toxicity or Off-Target Effects | High Inhibitor Concentration: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity. | Lower the concentration of the inhibitor. Ensure you are working within a therapeutic window that is effective against CK2 without causing excessive cell death. |
| Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration in the culture medium may be toxic to the cells. | Ensure the final solvent concentration is below 0.5% (v/v) and include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Cell Culture Conditions: Suboptimal cell culture conditions (e.g., over-confluency, nutrient depletion) can exacerbate the toxic effects of the inhibitor. | Maintain a healthy cell culture by seeding at an appropriate density and ensuring proper nutrient supply, especially for longer treatment durations. | |
| Variability Between Experiments | Inconsistent Cell Seeding Density: Variations in the initial number of cells can lead to different responses to the inhibitor. | Standardize your cell seeding protocol to ensure a consistent cell number at the start of each experiment. |
| Passage Number of Cells: Cell characteristics can change with high passage numbers, affecting their response to inhibitors. | Use cells within a consistent and low passage number range for all experiments. | |
| Inhibitor Stock Solution Issues: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation. | Aliquot the stock solution upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration and treatment duration for this compound?
A1: Based on studies with similar ATP-competitive CK2 inhibitors like CX-4945, a good starting point for concentration is in the low micromolar range (e.g., 1-10 µM).[3] For treatment duration, a 24 to 48-hour period is often sufficient to observe significant effects on cell viability and signaling pathways.[1][2][4] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal conditions.
Q2: How can I confirm that this compound is inhibiting CK2 in my cells?
A2: You can assess the inhibition of CK2 activity by performing a Western blot to detect the phosphorylation of known CK2 substrates. A common and reliable marker is the phosphorylation of Akt at Ser129.[1] A decrease in p-Akt (S129) levels upon treatment with this compound would indicate successful target engagement. You can also use an antibody that recognizes the phospho-CK2 substrate motif (pS/pTDXE) to observe a broader impact on CK2 signaling.[5]
Q3: My cells are dying too quickly with this compound treatment. What should I do?
A3: Rapid cell death may indicate that the concentration of this compound is too high. Try reducing the concentration and performing a dose-response curve to find a concentration that inhibits CK2 without causing immediate, widespread cell death. This will allow you to study the more specific, time-dependent effects of CK2 inhibition.
Q4: Is it better to use a shorter treatment with a higher concentration or a longer treatment with a lower concentration?
A4: The optimal approach depends on your experimental goals. A shorter, high-dose treatment may be suitable for studying acute effects on signaling pathways. A longer, lower-dose treatment is often more relevant for assessing effects on cell proliferation, apoptosis, and long-term cellular processes. Time-course experiments are essential to determine which paradigm is most appropriate for your research question.[6]
Q5: How does the confluency of my cell culture affect the outcome of the experiment?
A5: Cell confluency can significantly impact the cellular response to inhibitors. Over-confluent cultures may exhibit altered signaling pathways and reduced sensitivity to drugs. It is recommended to treat cells when they are in the exponential growth phase, typically at 70-80% confluency, to ensure consistent and reproducible results.
Data on CK2 Inhibitor Treatment Duration and Effects
The following table summarizes representative data on the effects of the well-characterized CK2 inhibitor CX-4945, which is structurally and mechanistically similar to this compound. This data can serve as a guide for designing your experiments.
| Cell Line | Concentration | Treatment Duration | Observed Effect | Assay |
| HuCCT-1 (Cholangiocarcinoma) | 20 µM | 24 hours | Significant induction of apoptosis (nuclear DNA fragmentation).[4] | DNA Fragmentation Assay |
| HuCCT-1 (Cholangiocarcinoma) | 15 µM | 48 hours | Increased population of cells in the G2/M phase of the cell cycle.[2] | Flow Cytometry (Cell Cycle) |
| HeLa (Cervical Cancer) | 5 µM | 48 hours | Visible cleavage of PARP-1, indicating apoptosis.[1] | Western Blot |
| MDA-MB-231 (Breast Cancer) | 20 µM | 48 hours | Significant degradation of PARP-1.[1] | Western Blot |
| U-87 (Glioblastoma) | 10 µM & 15 µM | 24 hours | Significant reduction in p-CK2 levels.[3] | Western Blot |
| U937 (Leukemia) | 5 µM & 10 µM | 48 hours | Dose-dependent reduction in CK2 activity, as measured by phosphorylation of its substrates.[5] | Western Blot (Phospho-CK2 Substrate Antibody) |
Experimental Protocols
Protocol for Optimizing this compound Treatment Duration
This protocol outlines a general workflow for determining the optimal treatment time of this compound for a specific cell line and endpoint (e.g., apoptosis, inhibition of a signaling pathway).
1. Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for your chosen endpoint assay (e.g., apoptosis assay kit, antibodies for Western blotting)
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction)
2. Procedure:
-
Cell Seeding:
-
Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of analysis for the longest time point.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plates to the incubator.
-
-
Time-Course Experiment:
-
Treat the cells for a range of time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
At each time point, harvest the cells according to the requirements of your chosen endpoint assay.
-
-
Endpoint Analysis:
-
For Apoptosis: Use an apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining) and analyze by flow cytometry.
-
For Signaling Pathway Inhibition: Lyse the cells and perform a Western blot to analyze the phosphorylation status of key proteins (e.g., p-Akt S129).
-
For Cell Viability: Use a viability assay such as MTT or CellTiter-Glo.
-
-
Data Analysis:
-
Quantify the results from your endpoint assay for each time point and concentration.
-
Plot the data to visualize the time- and dose-dependent effects of this compound.
-
The optimal treatment duration will be the time point at which you observe the desired effect with the intended concentration, before significant secondary effects or widespread cell death occur.
-
Visualizations
Caption: Overview of the Protein Kinase CK2 signaling pathway and its inhibition by this compound.
Caption: Step-by-step experimental workflow for optimizing this compound treatment duration.
Caption: A decision tree to guide troubleshooting of common issues in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: CK2-IN-12 & Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the kinase inhibitor CK2-IN-12 and other poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[2] The rapid change in solvent polarity causes the compound to come out of solution.[2] The final concentration of DMSO in your aqueous solution is a critical factor; it is advisable to keep it as low as possible, typically below 1%, though even this may not prevent precipitation for highly insoluble compounds.[2]
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to improve the aqueous solubility of poorly soluble kinase inhibitors:
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[2][3] Adjusting the pH of your buffer below the compound's pKa can increase ionization and enhance solubility.[2]
-
Co-solvents: In addition to DMSO, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) can be tested.[2] Always verify the compatibility of any co-solvent with your specific assay.
-
Formulation Strategies: More advanced techniques include the use of excipients like cyclodextrins (e.g., HPβCD) to form inclusion complexes that enhance solubility.[4][5] Another approach is the preparation of lipophilic salts to improve solubility in lipid-based formulations.[6]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: For most cell-based experiments, the final concentration of DMSO should not exceed 0.1%.[1] If a higher concentration is necessary, it is essential to run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess any potential solvent-induced effects on the cells.[1]
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to troubleshoot and optimize the solubility of this compound for your experiments.
Problem 1: this compound powder does not fully dissolve in DMSO.
| Step | Action | Rationale |
| 1 | Increase Mechanical Agitation | Gently vortex the solution for several minutes. |
| 2 | Apply Sonication | Use a bath or probe sonicator to apply ultrasonic energy.[2] This can help break down compound aggregates and facilitate dissolution. |
| 3 | Gentle Heating | Warm the solution briefly in a water bath (e.g., 37°C). Be cautious, as excessive heat may degrade the compound. |
| 4 | Test Alternative Solvents | If DMSO fails, consider trying N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), ensuring they are compatible with your downstream application.[2] |
Problem 2: Precipitation occurs upon dilution of DMSO stock into aqueous buffer.
| Step | Action | Rationale |
| 1 | Optimize Final DMSO Concentration | Keep the final DMSO concentration in your aqueous solution as low as possible, ideally below 0.5% and not exceeding 1%.[2] |
| 2 | Modify Buffer pH | If your kinase inhibitor has ionizable groups, adjusting the buffer pH can significantly impact solubility.[2] For basic compounds, lowering the pH may increase solubility. |
| 3 | Use a Co-solvent System | Prepare the final working solution using a mixture of aqueous buffer and a water-miscible organic co-solvent. |
| 4 | Employ Solubilizing Excipients | Investigate the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to form inclusion complexes and enhance aqueous solubility.[4][5] |
| 5 | Serial Dilution | Perform a stepwise dilution of the DMSO stock into the aqueous buffer, vortexing between each step, to avoid a sudden, large change in solvent polarity. |
Quantitative Data Summary
The following table summarizes solubility information for a related CK2 inhibitor, CK2-IN-4, and general strategies for kinase inhibitors. This data can serve as a starting point for optimizing this compound solubility.
| Compound/Method | Solvent/Excipient | Concentration/Effect | Reference |
| CK2-IN-4 | DMSO | 5 mg/mL (13.69 mM) with sonication | [1] |
| General Kinase Inhibitors | NMP, DMA | Alternative organic solvents to DMSO | [2] |
| Alectinib (Kinase Inhibitor) | HPβCD (1:2 ratio) | Significant increase in aqueous solubility | [4] |
| Sorafenib (Kinase Inhibitor) | β-cyclodextrin derivatives | Enhanced solubility and stability | [5] |
| Lipophilic Salts | Docusate salts in lipid formulations | >5-fold increase in lipid solubility for some kinase inhibitors | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the tube for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for a short period.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Determine Final Concentration: Decide on the final concentration of this compound and DMSO required for your experiment.
-
Prepare Aqueous Buffer: Have your sterile, pH-adjusted aqueous buffer ready at the desired temperature.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of the 10 mM DMSO stock solution into your cell culture medium or aqueous buffer.
-
Add the intermediately diluted solution to the final volume of your experimental buffer to reach the target concentration.
-
-
Direct Dilution (Use with Caution):
-
Slowly add the required volume of the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of DMSO that can trigger precipitation.
-
-
Visual Inspection: After preparation, visually inspect the working solution for any signs of precipitation. If the solution is cloudy, it indicates poor solubility at that concentration.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Conceptual diagram of strategies to improve the aqueous solubility of kinase inhibitors.
References
- 1. CK2-IN-4 | Casein Kinase | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03867J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Cytotoxicity of CK2 Inhibitors in Primary Cells
Welcome to the technical support center for researchers utilizing Casein Kinase 2 (CK2) inhibitors in primary cell culture. This resource provides guidance on troubleshooting and mitigating cytotoxicity, a common challenge when working with sensitive primary cells. The information herein is designed for researchers, scientists, and drug development professionals to help ensure the successful application of CK2 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CK2 and why is it a therapeutic target?
A1: Casein Kinase 2 (CK2) is a highly conserved serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1] In many types of cancer, CK2 is overexpressed and contributes to the malignant phenotype, making it a valuable therapeutic target.[2][3]
Q2: Why is cytotoxicity a concern when using CK2 inhibitors in primary cells?
A2: Primary cells are isolated directly from living tissue and, unlike immortalized cell lines, have a finite lifespan and are generally more sensitive to chemical perturbations. Small molecule inhibitors, including those targeting CK2, can have off-target effects or disrupt essential cellular pathways, leading to cytotoxicity.[4] This can manifest as reduced cell viability, altered morphology, or induction of apoptosis.
Q3: Are all CK2 inhibitors cytotoxic to primary cells?
A3: Not necessarily. The cytotoxicity of a CK2 inhibitor is dependent on its specific chemical structure, concentration, and the primary cell type being used. For instance, a bivalent CK2 inhibitor, AB668, has been shown to have no cytotoxic effects on normal human cell lines, including primary hepatocytes, even at high concentrations.[5] This suggests that selective CK2 inhibition is possible without causing general toxicity to normal cells.
Q4: What are "off-target" effects and how can they contribute to cytotoxicity?
A4: Off-target effects occur when a small molecule inhibitor binds to and affects proteins other than its intended target.[6] Kinase inhibitors, in particular, can interact with other kinases that have similar ATP-binding pockets. These unintended interactions can disrupt critical signaling pathways, leading to cytotoxicity.
Q5: How can I differentiate between on-target and off-target cytotoxicity?
A5: Differentiating between on-target and off-target effects is crucial for interpreting your results. One approach is to use a second, structurally different inhibitor that targets the same protein.[6] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Additionally, performing a dose-response curve and observing a clear, dose-dependent effect that correlates with the inhibitor's IC50 for the primary target can suggest on-target activity.[6]
Troubleshooting Guide: CK2 Inhibitor-Induced Cytotoxicity
This guide provides a structured approach to identifying and resolving common issues encountered when using CK2 inhibitors in primary cells.
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after inhibitor treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your specific primary cell type. Start with a wide range of concentrations (e.g., 0.1 nM to 10 µM) and select the lowest concentration that achieves the desired on-target effect while minimizing toxicity.[7] |
| Prolonged treatment duration. | Optimize the treatment time. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to find the shortest exposure time that produces the intended biological effect.[7] | |
| Solvent toxicity. | Include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells.[7] | |
| Inconsistent or non-reproducible results between experiments. | Variability in primary cell health and passage number. | Use primary cells at a consistent and low passage number. Ensure cells are in the exponential growth phase before treatment and standardize cell seeding density.[4] |
| Inaccurate compound concentration. | Prepare fresh stock solutions of the inhibitor and verify the concentration. Aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] | |
| Changes in cell morphology not related to the expected phenotype. | Sub-optimal culture conditions. | Ensure the incubator has the correct temperature and CO2 levels. Use fresh, pre-warmed media and handle cells gently to avoid mechanical stress.[8] |
| Off-target effects of the inhibitor. | Use a structurally different inhibitor for the same target to see if the morphological changes are consistent. Consider using a lower inhibitor concentration.[6] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a CK2 inhibitor in your primary cell line using an MTT assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
CK2 inhibitor (e.g., CK2-IN-12)
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of the CK2 inhibitor in complete culture medium. A typical starting range would be from 10 µM down to 0.1 nM. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot for On-Target CK2 Inhibition
This protocol describes how to confirm that your CK2 inhibitor is hitting its intended target by assessing the phosphorylation of a known CK2 substrate.
Materials:
-
Primary cells treated with CK2 inhibitor and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CK2 substrate, anti-total CK2 substrate, anti-CK2α, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and the loading control. A decrease in the phosphorylation of the CK2 substrate in the inhibitor-treated samples compared to the control confirms on-target activity.
Visualizations
Caption: Workflow for determining the IC50 of a CK2 inhibitor in primary cells.
Caption: Simplified overview of signaling pathways modulated by CK2.
References
- 1. Targeting CK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein kinase CK2 with the clinical-grade small ATP-competitive compound CX-4945 or by RNA interference unveils its role in acute myeloid leukemia cell survival, p53-dependent apoptosis and daunorubicin-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining CK2-IN-12 Dosage for Optimal Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CK2-IN-12 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Casein Kinase 2 (CK2).[1] Most small molecule inhibitors targeting CK2 are ATP-competitive, meaning they bind to the ATP-binding pocket of the CK2α subunit, preventing the phosphorylation of CK2 substrates.[2] This inhibition disrupts cellular signaling pathways that are highly dependent on CK2 activity. By blocking CK2, these inhibitors can impact processes like cell proliferation, survival, and apoptosis.[3][4]
Q2: What is a good starting concentration for in vitro cell-based assays?
A2: A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[5] Based on published data for a potent CK2 inhibitor, concentrations for cell-based assays typically range from the low micromolar (µM) level. For example, effective concentrations in various cancer cell lines have been observed between 3 µM and 10 µM.[1] It is recommended to test a wide range of concentrations to determine the optimal dose for your experimental setup.
Q3: What is a recommended starting dose for in vivo animal studies?
A3: For in vivo studies, dosage can vary significantly based on the animal model and tumor type. In a xenograft model using HCT-116 cells in mice, oral administration of a potent CK2 inhibitor at doses ranging from 60 to 90 mg/kg twice daily showed significant tumor growth inhibition.[1] Another study with a different CK2 inhibitor in a separate HCT-116 xenograft model showed 94% tumor growth inhibition at a 30 mg/kg dose administered weekly.[6] It is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing schedule for your specific model.
Q4: How should I prepare this compound for my experiments?
A4: this compound is typically soluble in organic solvents like DMSO. For cell culture experiments, prepare a high-concentration stock solution in DMSO. It is recommended to sonicate and gently heat the solution to aid dissolution.[1] The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.[5] For in vivo studies, a common formulation involves dissolving the compound in DMSO, then mixing with agents like PEG300, Tween 80, and saline or PBS.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected level of inhibition in my cell-based assay.
-
Possible Cause: The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response curve to determine the IC50 value in your cell line. Different cell lines exhibit varying sensitivities to the same compound.[5]
-
-
Possible Cause: The CK2 pathway may not be highly active in your chosen cell line.
-
Possible Cause: The inhibitor may not be effectively reaching its target within the cell.
-
Solution: Ensure proper dissolution of the compound. Also, consider the possibility of drug efflux pumps being active in your cell line, which could reduce the intracellular concentration of the inhibitor.
-
Problem 2: I am observing significant off-target effects or cytotoxicity at effective concentrations.
-
Possible Cause: While this compound is reported to be selective, high concentrations can lead to off-target effects. Many kinase inhibitors can inhibit other kinases at higher concentrations.[8]
-
Solution: Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments. If off-target effects are suspected, consider using a structurally different CK2 inhibitor as a control to confirm that the observed phenotype is due to CK2 inhibition.
-
-
Possible Cause: The solvent (e.g., DMSO) concentration may be too high.
-
Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.5% for DMSO).[5] Run a vehicle-only control to assess the impact of the solvent on your cells.
-
Problem 3: My in vitro kinase assay results do not correlate with my cell-based assay results.
-
Possible Cause: The conditions of the in vitro kinase assay, such as ATP concentration, can significantly impact inhibitor potency.[9]
-
Solution: For ATP-competitive inhibitors, the apparent IC50 value will increase with higher ATP concentrations. Standardize your in vitro kinase assays to use an ATP concentration that is close to the Km value for CK2.
-
-
Possible Cause: The recombinant kinase used in the in vitro assay may not fully represent the native kinase in the cellular context.
-
Solution: Cellular kinases can be part of larger protein complexes that may influence inhibitor binding. While challenging to replicate, be aware that discrepancies between in vitro and cellular data can arise from these differences.[10]
-
Quantitative Data Summary
Disclaimer: The following data is for a potent and selective CK2 inhibitor, referred to as "CK2 inhibitor 2" in the cited literature, which is understood to be representative of the this compound class.
Table 1: In Vitro IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 4.53[1] |
| HCT-116 | Colon Carcinoma | 3.07[1] |
| MCF-7 | Breast Cancer | 7.50[1] |
| HT-29 | Colon Carcinoma | 5.18[1] |
| T24 | Bladder Cancer | 6.10[1] |
| LO2 | Normal Liver | 96.68[1] |
Table 2: In Vivo Dosage and Efficacy
| Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition |
| BALB/c Nude Mice | HCT-116 | 60 mg/kg, oral, twice daily for 4 weeks | Significant Inhibition[1] |
| BALB/c Nude Mice | HCT-116 | 90 mg/kg, oral, twice daily for 4 weeks | 69%[1] |
| Murine Xenograft | HCT-116 | 30 mg/kg, weekly for 3 cycles | 94%[6] |
| Murine Xenograft | SW620 | 30 mg/kg, weekly for 3 cycles | 74%[6] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Dosing | 25 mg/kg, single oral dose[1] |
| Cmax | 7017.8 ng/mL[1] |
| t1/2 | 6.67 hours[1] |
| CL | 0.60 L/h/kg[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Target Inhibition (p-Akt S129)
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (S129) and total Akt overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.
Visualizations
Caption: Key signaling pathways modulated by CK2 and inhibited by this compound.
Caption: General workflow for optimizing this compound dosage and efficacy.
References
- 1. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
addressing CK2-IN-12 instability in solution
Disclaimer: The following information is provided as a technical guide for a hypothetical casein kinase 2 (CK2) inhibitor, herein referred to as CK2-IN-12. Due to the limited publicly available data for a compound with this specific designation, the stability and handling information presented here is based on the properties of the well-characterized and clinically evaluated CK2 inhibitor, CX-4945 (Silmitasertib). Researchers should treat this as a guide and perform their own stability and solubility validation for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. CK2 inhibitors like CX-4945 are highly soluble in DMSO, often at concentrations exceeding 10 mM.[1][2] For aqueous buffers, solubility is generally low.[1][3]
Q2: How should I store the solid compound and my stock solutions?
A2: Solid this compound should be stored at -20°C, desiccated.[2] DMSO stock solutions are stable for several months when stored at -20°C and for up to a year at -80°C.[1][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[4]
Q3: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous media for my cell-based assays. What can I do?
A3: This is a common issue due to the low aqueous solubility of many small molecule inhibitors.[5] To mitigate this, ensure the final DMSO concentration in your culture medium is low, typically below 0.1% (v/v), as higher concentrations can have off-target effects on cells. You can also try warming the tube to 37°C for a short period and vortexing or using an ultrasonic bath to aid dissolution.[1] Preparing a more diluted intermediate stock in a co-solvent compatible with your aqueous buffer before the final dilution may also help.
Q4: Is this compound sensitive to light?
A4: While specific data for a compound named this compound is unavailable, it is good laboratory practice to protect all research compounds from light, especially during storage and handling. Since many CK2 inhibitors are based on a quinoline scaffold, which can be light-sensitive and may change color upon exposure, it is advisable to store solutions in amber vials or tubes wrapped in foil.[6][7]
Q5: What is the expected stability of this compound in my final assay buffer?
A5: The stability in aqueous buffers can be influenced by pH, temperature, and the presence of other components.[8] It is recommended to prepare fresh dilutions in your final assay buffer for each experiment.[1] Long-term storage of dilute aqueous solutions is not recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in stock solution upon storage at -20°C. | The compound may have come out of solution during freezing. Moisture may have been absorbed by the DMSO, reducing solubility.[4] | Warm the stock solution to 37°C for 10-15 minutes and vortex or sonicate to redissolve. Ensure the vial is tightly capped to prevent moisture absorption. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent results between experiments. | Degradation of the compound in stock or working solutions. Inconsistent final concentrations due to precipitation. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time between preparing the final dilution and adding it to the assay. Visually inspect for any precipitation before use. Perform a concentration-response curve in each experiment. |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis or other forms of degradation in the aqueous environment. Adsorption to plasticware. | Prepare fresh dilutions immediately before use. Consider using low-adhesion microplates and pipette tips. Evaluate the stability of the compound in your specific buffer over the time course of your experiment. |
| Unexpected off-target effects observed. | High final DMSO concentration in the assay. Degradation of the compound into active byproducts. | Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). Run a vehicle control with the same final DMSO concentration. Characterize the purity of your compound stock periodically. |
Quantitative Data Summary
Table 1: Solubility of CX-4945 (as a proxy for this compound)
| Solvent | Concentration | Reference |
| DMSO | ≥ 10 mM | [1] |
| DMSO | ≥ 35 mg/mL (100.07 mM) | [3] |
| DMSO | 70 mg/mL (200.13 mM) | [4] |
| 0.1 M NaOH | 33.33 mg/mL (95.29 mM) | [3] |
| Water | < 0.1 mg/mL (insoluble) | [3] |
| Ethanol | Insoluble | [1] |
Table 2: Recommended Storage Conditions for CX-4945 (as a proxy for this compound)
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | 4°C (desiccated) | 1 year | [2] |
| Solid Powder | -20°C | 3 years | [4] |
| DMSO Solution | -20°C | 6 months | [2] |
| DMSO Solution | -20°C | 1 month | [4] |
| DMSO Solution | -80°C | 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound solid compound, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the solid compound in a sterile microcentrifuge tube.
-
To make a 10 mM stock solution of a compound with a molecular weight similar to CX-4945 (349.77 g/mol ), add the appropriate volume of anhydrous DMSO. For example, for 1 mg of CX-4945, add 285.9 µL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:100 in culture medium to make a 100 µM intermediate solution.
-
From the intermediate dilution, perform a final dilution into the cell culture medium to achieve the desired final concentration. For example, add 1 part of the 100 µM intermediate solution to 9 parts of cell culture medium for a final concentration of 10 µM.
-
Mix gently by inverting the tube. Do not vortex vigorously as this may cause foaming of the medium.
-
Use the final working solution immediately.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on CK2 and its downstream targets.
Caption: A logical workflow for troubleshooting common issues with this compound solution stability during experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. cellagentech.com [cellagentech.com]
- 3. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to CK2-IN-12 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Casein Kinase 2 (CK2) inhibitor, CK2-IN-12, in cancer cells. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to CK2 inhibitors like this compound, while not extensively documented for this specific compound, can be extrapolated from studies with the structurally similar and clinically evaluated inhibitor, CX-4945 (Silmitasertib). The primary suspected mechanisms include:
-
Upregulation of Drug Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, or BCRP.[1] These pumps can actively transport the inhibitor out of the cell, reducing its intracellular concentration and thereby its efficacy. CK2 itself has been shown to regulate the expression and activity of these pumps.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of CK2 by upregulating parallel survival pathways.[3][4] Key pathways that may be activated to bypass CK2 inhibition include the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[1][5][6][7]
-
Alterations in the Drug Target: Although not yet reported for CK2 inhibitors, a common mechanism of resistance to kinase inhibitors is the acquisition of mutations in the kinase domain that prevent inhibitor binding without compromising kinase activity.
-
Increased CK2 Expression: A higher level of the CK2 enzyme may require a higher concentration of the inhibitor to achieve a therapeutic effect.[2]
Q2: How can we experimentally determine if our resistant cell line is overexpressing drug efflux pumps?
A2: You can investigate the role of efflux pumps through a combination of molecular and functional assays:
-
Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding major drug transporters (e.g., ABCB1, ABCC1, ABCG2) in your resistant cells compared to the parental, sensitive cells.
-
Western Blotting: Compare the protein levels of P-gp, MRP1, and BCRP in resistant and sensitive cell lysates.
-
Functional Efflux Assays: Use fluorescent substrates of these pumps, such as Rhodamine 123 (for P-gp) or Calcein-AM. If the resistant cells show lower fluorescence accumulation than the sensitive cells, it suggests increased efflux. This can be confirmed by co-incubating the cells with a known efflux pump inhibitor (e.g., Verapamil for P-gp) and observing if fluorescence is restored.
Q3: What strategies can we employ to overcome resistance to this compound?
A3: Based on the potential resistance mechanisms, several strategies can be explored:
-
Combination Therapy:
-
With Efflux Pump Inhibitors: If overexpression of efflux pumps is confirmed, co-administering this compound with an inhibitor of the specific pump (e.g., Verapamil, Tariquidar) may restore sensitivity.
-
With Other Kinase Inhibitors: If bypass signaling is suspected, combining this compound with inhibitors of the activated pathway (e.g., a PI3K inhibitor like Wortmannin or a MEK inhibitor like Trametinib) could have a synergistic effect.[8][9][10]
-
-
Development of Second-Generation Inhibitors: If target mutation is the cause of resistance, novel CK2 inhibitors with different binding modes may be effective.
-
Synergistic Use with Conventional Chemotherapy: CK2 inhibition has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin and gemcitabine by impairing DNA repair pathways.[10][11] Combining this compound with these agents may be effective even in resistant cells.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our cell line.
| Possible Cause | Suggested Solution |
| Increased expression of ABC drug efflux pumps. | 1. Perform qPCR and Western blot to check the expression of ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP).2. Conduct a functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123).3. If efflux is confirmed, test the efficacy of this compound in combination with an appropriate pump inhibitor. |
| Activation of a compensatory survival pathway (e.g., PI3K/Akt). | 1. Perform Western blot analysis to assess the phosphorylation status of key proteins in bypass pathways (e.g., p-Akt, p-ERK) in the presence of this compound.2. Treat resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway to see if sensitivity is restored. |
| Mutation in the CK2 catalytic subunit. | 1. Sequence the coding regions of CSNK2A1 and CSNK2A2 in the resistant cell line to identify potential mutations in the ATP-binding pocket.2. If a mutation is found, consider testing allosteric CK2 inhibitors that do not compete with ATP. |
| Increased overall CK2 protein levels. | 1. Compare the total protein levels of CK2α and CK2β subunits in sensitive versus resistant cells via Western blot.2. If CK2 levels are elevated, a higher concentration of this compound may be required. |
Problem 2: this compound induces cell cycle arrest but not apoptosis in the resistant cells.
| Possible Cause | Suggested Solution |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin). | 1. Assess the expression levels of anti-apoptotic and pro-apoptotic proteins (e.g., Bcl-2 family members, IAPs) via Western blot.2. Consider combining this compound with a Bcl-2 inhibitor (e.g., Venetoclax) or another pro-apoptotic agent. |
| Insufficient inhibition of pro-survival signaling. | 1. Even with CK2 inhibition, residual activity of pathways like NF-κB or Akt may be sufficient to prevent apoptosis.2. Combine this compound with inhibitors of these pathways to achieve a more complete blockade of survival signals. |
Quantitative Data Summary
The following table summarizes representative data for the CK2 inhibitor CX-4945 from various studies, which can serve as a reference for expected potency. Note that IC50 (half-maximal inhibitory concentration) refers to enzyme inhibition, while DC50 (half-maximal effective concentration for cell death) or similar cell viability metrics are used for cellular assays.
| Cell Line | Cancer Type | Compound | Metric | Value (µM) | Reference |
| U-87 | Glioblastoma | CX-4945 | Viability | ~5-15 | [12] |
| A-172 | Glioblastoma | CX-4945 | Viability | ~5-15 | [12] |
| MCF-7 | Breast Cancer | CX-4945 | Growth | ~5 | [8] |
| MCF-7 Tam1 (Tamoxifen-Resistant) | Breast Cancer | CX-4945 | Growth | ~5 | [8] |
| A549/DDP (Cisplatin-Resistant) | Lung Adenocarcinoma | CX-4945 | Apoptosis | 20 | [11] |
| Various Sensitive (S) and Resistant (R) cell pairs | Various | CX-4945 | DC50 | 0.4 - 10 | [13] |
| Various Sensitive (S) and Resistant (R) cell pairs | Various | CX-5011 | DC50 | 0.2 - 2 | [13] |
Key Signaling Pathways & Experimental Workflows
The following diagrams illustrate key signaling pathways affected by CK2 and a general workflow for investigating resistance.
Caption: CK2 modulates multiple pro-survival signaling pathways.
Caption: Experimental workflow for investigating and overcoming resistance.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-CK2α, anti-p-Akt, anti-P-gp, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat sensitive and resistant cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
- 1. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. [PDF] Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 5. Role of protein kinase CK2 in antitumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CK2 inhibitor CX-4945 suppresses DNA repair response triggered by DNA-targeted anticancer drugs and augments efficacy: mechanistic rationale for drug combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CK2 inhibitor CX4945 reverses cisplatin resistance in the A549/DDP human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of CK2-IN-12 in Complex Systems
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the specificity of the casein kinase 2 (CK2) inhibitor, CK2-IN-12, in complex experimental systems.
Disclaimer: Publicly available kinome-wide specificity data for an inhibitor with the designation "this compound" is limited. Therefore, to illustrate key concepts and troubleshooting strategies, this guide will utilize publicly available data from well-characterized CK2 inhibitors, SGC-CK2-1 and CX-4945 , as representative examples. The principles and methodologies described are broadly applicable to the characterization and optimization of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with the expected phenotype of CK2 inhibition. Could off-target effects be the cause?
A1: Yes, inconsistent or unexpected results are often a primary indication of off-target activity. While this compound is designed to target CK2, it may interact with other kinases or cellular proteins, leading to confounding effects. It is crucial to experimentally determine the selectivity profile of your specific batch of this compound.
Q2: What are the first steps I should take to investigate the specificity of my CK2 inhibitor?
A2: A multi-pronged approach is recommended:
-
In Vitro Kinase Profiling: Screen this compound against a broad panel of kinases (e.g., KINOMEscan®) to identify potential off-targets.
-
Cellular Target Engagement: Confirm that this compound is binding to CK2 in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Orthogonal Assays: Validate key off-targets identified in the initial screen using independent biochemical or cellular assays.
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
A3: Several strategies can be employed:
-
Use a Structurally Unrelated CK2 Inhibitor: If a different, well-characterized CK2 inhibitor with a distinct off-target profile recapitulates your phenotype, it is more likely to be an on-target effect.
-
RNAi or CRISPR-Cas9 Knockdown/Knockout: Depleting CK2 levels should mimic the effect of the inhibitor if the phenotype is on-target.
-
Rescue Experiments: Overexpression of a drug-resistant CK2 mutant should rescue the phenotype if it is caused by on-target inhibition.
-
Inhibitor Titration: Use the lowest effective concentration of this compound to minimize off-target effects.
Q4: My CK2 inhibitor shows activity against other kinases in a profiling screen. What should I do?
A4:
-
Assess Potency: Compare the potency (e.g., IC50 or Kd) of this compound for the off-targets to its potency for CK2. If the potency for off-targets is significantly lower, they may not be relevant at the concentrations used in your experiments.
-
Consult the Literature: Investigate the known biological roles of the identified off-targets to determine if their inhibition could explain your observed phenotype.
-
Use More Selective Inhibitors: If available, use more selective inhibitors for the identified off-targets to dissect their contribution to the observed cellular effects.
Troubleshooting Guides
Guide 1: Interpreting Kinome Profiling Data
Problem: You have received the results from a KINOMEscan® profiling of your CK2 inhibitor and need to interpret the data.
Workflow for Interpreting Kinome Scan Data
Caption: Workflow for interpreting kinome profiling data.
Data Interpretation Table:
| Observation | Potential Interpretation | Recommended Next Steps |
| Multiple potent off-targets identified | The inhibitor is a multi-kinase inhibitor. The observed phenotype is likely a composite of inhibiting several targets. | Validate the inhibition of key off-targets in your cellular model (e.g., by examining downstream signaling). Use more selective inhibitors for the identified off-targets to dissect their individual contributions. |
| A single potent off-target is identified | The observed phenotype could be primarily driven by this off-target rather than CK2. | Confirm the expression and activity of this off-target in your experimental system. Use a specific inhibitor for the suspected off-target to confirm its role. |
| Weak off-target interactions observed | These off-targets may not be physiologically relevant at the concentrations used in cellular experiments. | Compare the off-target IC50/Kd values to the cellular concentration of your inhibitor. If the cellular concentration is significantly lower, these off-targets are less likely to be engaged. |
| No significant off-targets identified | The inhibitor is highly selective for CK2 in vitro. Unexpected cellular phenotypes may be due to other factors (e.g., cell permeability, metabolism, non-kinase off-targets). | Perform cellular target engagement assays (e.g., CETSA) to confirm CK2 binding in cells. Investigate potential non-kinase off-targets or metabolic liabilities of the compound. |
Illustrative Kinase Selectivity Data for SGC-CK2-1 and CX-4945
The following table summarizes publicly available kinase selectivity data for two well-characterized CK2 inhibitors. This data can serve as a reference for understanding the types of off-targets that might be associated with CK2 inhibitors.
| Kinase | SGC-CK2-1 (% Control @ 1µM) | CX-4945 (% Inhibition @ 0.5µM) |
| CSNK2A1 (CK2α) | 0.5 | >90% |
| CSNK2A2 (CK2α') | 0 | >90% |
| DYRK2 | 14 | - |
| HIPK2 | 26 | - |
| GSK3β | - | 55% |
| PIM1 | - | >90% |
| FLT3 | - | >90% |
| CLK2 | - | >90% |
| Data is illustrative and sourced from public databases.[1][2][3][4] |
Guide 2: Troubleshooting Cellular Thermal Shift Assay (CETSA)
Problem: You are not observing a thermal shift for CK2 with your inhibitor, or the results are inconsistent.
Caption: Key signaling pathways regulated by CK2.
References
- 1. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 2. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CK2-IN-12 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of CK2-IN-12, a novel inhibitor of Protein Kinase CK2. By objectively comparing its performance with established CK2 inhibitors such as CX-4945 and SGC-CK2-2, this document offers researchers the necessary tools and experimental protocols to effectively assess inhibitor potency and selectivity in a cellular context.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][3] Validating that a small molecule inhibitor like this compound directly interacts with and inhibits CK2 within the complex environment of a living cell is a critical step in its development as a chemical probe or therapeutic agent.
This guide outlines three key experimental approaches to validate and quantify the target engagement of CK2 inhibitors in cells:
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that quantitatively measures compound binding to a target protein in live cells.
-
Cellular Thermal Shift Assay (CETSA®): A method that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
-
Downstream Signaling Analysis via Western Blot: A technique to measure the phosphorylation of known CK2 substrates as a readout of intracellular CK2 inhibition.
Comparative Performance of CK2 Inhibitors
The following tables summarize the available quantitative data for this compound and other well-characterized CK2 inhibitors. This data provides a benchmark for researchers aiming to validate the efficacy of novel inhibitors.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | CK2 | Biochemical | 0.8 µM | [4] |
| CX-4945 | CK2α | Biochemical | 1 nM | [5] |
| CK2α' | Biochemical | 1 nM | [5] | |
| CK2α | NanoBRET | 180-240 nM | ||
| SGC-CK2-1 | CK2α | NanoBRET | 36 nM | [6] |
| CK2α' | NanoBRET | 16 nM | [6] | |
| SGC-CK2-2 | CK2α | NanoBRET | 920 nM |
Table 1: Comparison of in vitro and in-cell IC50 values for various CK2 inhibitors.
| Inhibitor | Cell Line | Substrate | Assay Type | IC50 | Reference |
| CX-4945 | HeLa | p-Akt (S129) | Western Blot | 0.7 µM | [7] |
| MDA-MB-231 | p-Akt (S129) | Western Blot | 0.9 µM | [7] | |
| SGC-CK2-2 | HeLa | p-Akt (S129) | Western Blot | 2.2 µM | [7] |
| MDA-MB-231 | p-Akt (S129) | Western Blot | 1.3 µM | [7] |
Table 2: Comparison of cellular IC50 values for the inhibition of a downstream CK2 substrate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to reproduce these validation studies.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from Promega Corporation's technical manuals.
Materials:
-
HEK293 cells
-
CK2-NanoLuc® fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Tracer
-
Test compounds (this compound and comparators)
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 384-well assay plates
Procedure:
-
Cell Plating: Seed HEK293 cells in 384-well plates at a density of 2 x 10^5 cells/mL in DMEM + 10% FBS.
-
Transfection: After 24 hours, transfect cells with the CK2-NanoLuc® fusion vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 18-24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Prepare the NanoBRET® Tracer at the recommended concentration in Opti-MEM®.
-
Add the test compounds to the assay plate, followed by the tracer.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to each well.
-
Read the plate within 20 minutes on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
This protocol is a generalized procedure based on published methods.
Materials:
-
Cells of interest (e.g., HCT116, MCF-7)
-
Test compounds (this compound and comparators)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration.
-
Perform Western blotting using a primary antibody specific for CK2.
-
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Western Blot for Phospho-Akt (Ser129)
This protocol outlines the detection of a key downstream target of CK2.
Materials:
-
Cells of interest
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser129) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with a dose-range of the test compounds for a defined period (e.g., 24 hours).
-
Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the anti-phospho-Akt (S129) primary antibody overnight at 4°C.
-
After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Akt antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Calculate the ratio of phospho-Akt to total Akt and plot against the compound concentration to determine the IC50 for downstream inhibition.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams have been generated using Graphviz.
Caption: CK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound target engagement.
Caption: Logical framework for comparing CK2 inhibitors.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of protein kinase CK2 from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Unraveling the Efficacy of CK2 Inhibitors in Cancer Cells
A direct comparative analysis of CK2-IN-12 and the clinically evaluated CX-4945 (Silmitasertib) in specific cancer cell lines is not available in the current body of published scientific literature. Extensive searches for studies providing quantitative data, experimental protocols, and signaling pathway analyses for a head-to-head comparison of these two specific inhibitors yielded no direct results. Therefore, a data-driven comparison as requested cannot be constructed for this compound versus CX-4945.
However, the research landscape offers a robust alternative for comparison: the well-documented CK2 inhibitor SGC-CK2-2 has been directly compared with CX-4945 in multiple studies, providing a wealth of quantitative data to assess their relative performance in cancer cell lines. This guide will proceed with a detailed comparison of CX-4945 versus SGC-CK2-2 to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the nuances of CK2 inhibition.
This guide will focus on data from studies conducted in HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines , where direct comparative data for these two inhibitors is available.
Performance Comparison: CX-4945 vs. SGC-CK2-2
The primary distinction between CX-4945 and SGC-CK2-2 lies in their potency and specificity. While CX-4945 is a more potent inhibitor of CK2, SGC-CK2-2 demonstrates enhanced specificity for the target kinase.[1][2] This trade-off is a critical consideration in the development and application of kinase inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the efficacy of CX-4945 and SGC-CK2-2 in inhibiting CK2 and affecting cancer cell viability.
Table 1: Inhibition of CK2 Substrate Phosphorylation (IC50 Values in HeLa Cells) [2]
| Inhibitor | p-Akt (Ser129) IC50 (µM) | p-Cdc37 IC50 (µM) |
| CX-4945 | 0.7 | 3 |
| SGC-CK2-2 | 2.2 | 9 |
Table 2: Effect on Cell Viability [1]
| Cell Line | Inhibitor | Treatment Duration | Effect on Cell Viability |
| HeLa | CX-4945 | 24h | Dose-dependent reduction |
| SGC-CK2-2 | 24h | No significant effect at concentrations that nearly abolish Akt S129 phosphorylation | |
| SGC-CK2-2 | 48h | Stronger cytotoxic responses evident | |
| MDA-MB-231 | CX-4945 | 24h | Dose-dependent reduction |
| SGC-CK2-2 | 24h | Does not achieve 50% reduction in cell viability |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The CK2 signaling pathway, a key regulator of cell proliferation and survival, is a primary target for inhibitors like CX-4945 and SGC-CK2-2.
References
Validating the Anti-Proliferative Effects of CK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of potent Casein Kinase 2 (CK2) inhibitors, with a primary focus on the well-characterized compound CX-4945 (Silmitasertib). The objective is to offer a clear, data-driven comparison with other alternative CK2 inhibitors, supported by experimental evidence and detailed methodologies to aid in research and development.
Introduction to CK2 Inhibition
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including breast, lung, prostate, and hematological malignancies.[1][2] Its ubiquitous nature and role in fundamental cellular processes such as cell growth, proliferation, and survival make it a compelling target for therapeutic intervention.[2][3] CK2 exerts its pro-survival functions through the phosphorylation of over 300 substrates, thereby influencing key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[4][5][6] Inhibition of CK2 has been shown to induce apoptosis in cancer cells, suppress tumor growth, and enhance the efficacy of conventional chemotherapies.[2][7]
Comparative Analysis of CK2 Inhibitors
This guide focuses on CX-4945, the first orally bioavailable small molecule inhibitor of CK2 to enter human clinical trials, and compares its anti-proliferative efficacy with other known CK2 inhibitors.[8][9]
Quantitative Data on Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various CK2 inhibitors across different cancer cell lines, demonstrating their potency in inhibiting cancer cell proliferation.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| CX-4945 | Chronic Lymphocytic Leukemia (CLL) | < 1 | [4] |
| Human Myeloid Leukemia (U937) | Not specified, but sensitive | [9] | |
| Ovarian Cancer (A2780, SKOV-3) | Synergistic with cisplatin/gemcitabine | [7] | |
| Cholangiocarcinoma (HuCCT-1) | Effective at 10-20 µM | [10] | |
| TBB | (Data not available in provided context) | - | |
| Compound 3 | Human Myeloid Leukemia (U937) | IC50 = 36 nM (CK2α), 16 nM (CK2α') | [9] |
| Aminopropyl-substituted derivative 25 | T-lymphoblasts (CCRF-CEM), Breast Cancer (MCF-7), Prostate Cancer (PC3) | More significant reduction in cell viability compared to TBI and CX-4945 | [11] |
Signaling Pathways and Mechanism of Action
CK2 inhibitors exert their anti-proliferative effects by modulating critical signaling pathways that drive cancer cell survival and growth.
As illustrated in Figure 1, CX-4945 inhibits CK2, leading to the attenuation of the PI3K/Akt/mTOR signaling cascade.[4][8] This is evidenced by the dephosphorylation of Akt at the CK2-specific S129 site, as well as the canonical S473 and T308 regulatory sites.[8] Furthermore, CK2 inhibition by CX-4945 suppresses the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[12] These actions collectively result in cell-cycle arrest, selective induction of apoptosis in cancer cells, and inhibition of angiogenesis.[8]
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of CK2 inhibitors on cancer cell proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the CK2 inhibitor (e.g., CX-4945) or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar colorimetric assay. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the effect of CK2 inhibitors on the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: Following treatment with the CK2 inhibitor for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt S129, p-Akt S473).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Conclusion
The available data strongly support the anti-proliferative effects of CK2 inhibitors, with CX-4945 being a prominent and well-validated example. Its ability to target multiple oncogenic signaling pathways underscores the therapeutic potential of CK2 inhibition in cancer treatment. This guide provides a foundational understanding of the comparative efficacy and mechanism of action of these inhibitors, along with the necessary experimental frameworks for their continued investigation and development.
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CK2 Inhibitors: A Comparative Guide
Comparative Kinase Selectivity
A critical step in characterizing any kinase inhibitor is to profile it against a broad panel of kinases. This "kinome scan" reveals the inhibitor's selectivity, highlighting potential off-target effects. Below is a comparison of the selectivity profiles of several well-characterized CK2 inhibitors. The data is presented as the percentage of control (% Control) or IC50/Ki values, where a lower number indicates stronger inhibition.
| Kinase Target | CX-4945 (Silmitasertib) | GO289 | SGC-CK2-2 |
| CK2α | Ki = 0.38 nM[1] | IC50 = 7 nM[2] | IC50 = 3.0 nM[3] |
| CK2α' | IC50 = 1 nM[1] | - | IC50 < 1.0 nM[4] |
| PIM1 | IC50 = 46 nM[1] | >1000x less potent than on CK2[2] | - |
| PIM2 | - | IC50 = 13 µM[2] | - |
| FLT3 | IC50 = 35 nM[1] | - | - |
| CDK1 | IC50 = 56 nM[1] | - | - |
| DYRK1A | Potent inhibitor[5] | Little effect at 5 µM[2] | - |
| HIPK2 | - | - | 200-fold less potent than on CK2α[6][7] |
| Selectivity Score | S10 (1µM) = 0.032[3] | Highly selective | S10 (1µM) = 0.007[3][4] |
Experimental Protocols: Kinase Profiling
A variety of methods are available for kinase profiling. One widely used, activity-based proteomics approach is the KiNativ™ platform. This method measures the ability of an inhibitor to prevent the binding of a biotinylated ATP or ADP probe to the active site of kinases in a complex biological sample, such as a cell lysate.
KiNativ™ Kinase Profiling Protocol
1. Lysate Preparation:
-
Cells of interest (e.g., cancer cell lines) are cultured and harvested.
-
Cells are lysed by sonication in a specified lysis buffer.
-
The lysate is cleared by centrifugation to remove cellular debris.
-
The supernatant is subjected to gel filtration to remove endogenous ATP and other small molecules that could interfere with the assay.
-
The final protein concentration of the lysate is adjusted to a working concentration (e.g., 2-10 mg/mL) in a kinase reaction buffer.
2. Inhibitor Incubation:
-
The cell lysate is aliquoted into separate reaction tubes.
-
The test inhibitor (e.g., CK2-IN-12) is added to the lysates at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The lysates are incubated with the inhibitor for a set period (e.g., 15 minutes) to allow for binding to the target kinases.
3. Probe Labeling:
-
A biotinylated acyl-phosphate ATP or ADP probe (e.g., desthiobiotin-ATP) is added to each reaction to a final concentration (e.g., 5 µM).
-
The reaction is incubated for a short period (e.g., 10 minutes) to allow the probe to covalently label the active site of kinases that are not occupied by the inhibitor.
4. Sample Processing for Mass Spectrometry:
-
The proteins in the labeled lysates are denatured and digested into peptides using an enzyme such as trypsin.
-
The biotinylated peptides are then enriched from the complex mixture using streptavidin-coated beads.
-
The enriched peptides are eluted from the beads.
5. Mass Spectrometry Analysis:
-
The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The abundance of each kinase-specific, probe-labeled peptide is quantified.
-
The degree of inhibition for each kinase at each inhibitor concentration is determined by comparing the abundance of the labeled peptide in the inhibitor-treated samples to the vehicle control. This data is then used to determine IC50 values for the inhibitor against a wide range of kinases.
CK2 Signaling Pathway
Protein Kinase CK2 is a highly pleiotropic serine/threonine kinase that is constitutively active and plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its dysregulation is implicated in various diseases, particularly cancer. CK2 exerts its influence by phosphorylating a vast number of substrates, thereby modulating several key signaling pathways.
References
- 1. Client Challenge [ck2.paradoxwikis.com]
- 2. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2,6-di(furan-3-yl)anthracene-9, 10-dione as an inhibitor of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a CK2α′-Biased ATP-Competitive Inhibitor from a High-Throughput Screen of an Allosteric-Inhibitor-Like Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dlib.hust.edu.vn [dlib.hust.edu.vn]
comparative analysis of CK2-IN-12 and other ATP-competitive inhibitors
A Comparative Analysis of CK2-IN-12 and Other ATP-Competitive Inhibitors of Protein Kinase CK2
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is frequently associated with various diseases, particularly cancer, making it an attractive therapeutic target.[3][4] The majority of CK2 inhibitors developed to date are ATP-competitive, binding to the ATP-binding pocket of the CK2α catalytic subunit and preventing the phosphorylation of its substrates.[5][6] This guide provides a comparative analysis of this compound against other well-characterized ATP-competitive CK2 inhibitors: CX-4945 (Silmitasertib), TBB (4,5,6,7-Tetrabromobenzotriazole), and DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole).
Overview of Inhibitors
This compound , also known as Compound 39, is an inhibitor of protein kinase CK2 with a reported IC50 of 0.8 μM.[1] It belongs to the 3-carboxy-4(1H)-quinolone class of compounds.[1]
CX-4945 (Silmitasertib) is a potent and selective, orally bioavailable inhibitor of CK2 that has been evaluated in clinical trials for cancer treatment.[5][7] It exhibits a low nanomolar IC50 value against CK2.[7]
TBB (4,5,6,7-Tetrabromobenzotriazole) is a cell-permeable and selective inhibitor of CK2 that acts in an ATP/GTP-competitive manner.[5] It has been widely used as a research tool to study the cellular functions of CK2.
DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) is another potent and specific CK2 inhibitor, structurally related to TBB.[5]
Data Presentation
The following tables summarize the quantitative data for the inhibitory activity and selectivity of this compound, CX-4945, TBB, and DMAT.
Table 1: In Vitro Inhibitory Activity against CK2
| Compound | Target | IC50 | Ki |
| This compound | Protein Kinase CK2 | 0.8 μM | Not Reported |
| CX-4945 | Recombinant human CK2α | 1 nM | 0.38 nM |
| TBB | Rat liver CK2 | 0.9 μM | 80 - 210 nM |
| Human recombinant CK2 | 1.6 μM | ||
| DMAT | Protein Kinase CK2 | 130 nM | Not Reported |
Table 2: Selectivity Profile of Inhibitors
| Compound | Off-Target Kinases Inhibited | Notes |
| This compound | Data not available | |
| CX-4945 | FLT3 (IC50 = 35 nM), PIM1 (IC50 = 46 nM), CDK1 (IC50 = 56 nM) | Inactive against these kinases in cell-based assays at 10 μM. |
| TBB | Displays one to two orders of magnitude selectivity over a panel of 33 protein kinases. | |
| DMAT | Potent inhibitor of other kinases besides CK2. |
Table 3: Cellular Activity of Inhibitors
| Compound | Cell Line | Effect | EC50 / IC50 |
| This compound | Data not available | ||
| CX-4945 | Breast cancer cell lines | Antiproliferative activity | 1.71 - 20.01 μM |
| Jurkat cells | Inhibition of endogenous CK2 activity | 0.1 μM | |
| TBB | Data not available | ||
| DMAT | Antiestrogen resistant MCF-7 cells | Induces caspase-mediated cell death | More efficient than in parental MCF-7 cells |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase (e.g., recombinant human CK2α), a specific peptide substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A control with no inhibitor is included.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of CK2 substrates in cells treated with inhibitors.
-
Cell Lysis: Treat cells with the CK2 inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins in the cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt Ser129, a CK2 substrate) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the light signal using an imaging system to visualize the protein bands.
Cell Viability Assay
Cell viability assays are used to assess the effect of a compound on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CK2 inhibitor. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a water-soluble tetrazolium salt (e.g., WST-1, XTT). Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.
-
Measurement: After a further incubation period, measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the EC50 value.
Mandatory Visualization
Caption: Simplified CK2 signaling pathway in cell survival and proliferation.
Caption: General experimental workflow for characterizing CK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Confirming CK2-IN-12-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of protein kinase CK2 is a promising strategy in cancer therapy, owing to its role as a potent suppressor of apoptosis. Small molecule inhibitors like CK2-IN-12 are being investigated for their ability to induce programmed cell death in cancer cells. For researchers developing and evaluating such compounds, robust and accurate methods for confirming apoptosis are crucial. This guide provides a detailed comparison of Annexin V staining with other common apoptosis detection methods, supported by experimental data on the well-characterized CK2 inhibitor, CX-4945 (Silmitasertib), as a proxy for this compound.
Comparing Methods for Apoptosis Detection
The choice of apoptosis assay depends on the specific stage of apoptosis being investigated and the experimental context. Annexin V staining is a widely used method for detecting early-stage apoptosis, while other assays, such as TUNEL and caspase activity assays, detect mid- to late-stage events. A multi-assay approach is often recommended for comprehensive confirmation of apoptosis.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. | Early | High sensitivity for early apoptotic events; allows for differentiation between early apoptotic, late apoptotic, and necrotic cells when used with a viability dye like Propidium Iodide (PI).[1] | Can also stain necrotic cells if the membrane is compromised; binding is calcium-dependent.[2] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[3] | Late | Can be used on fixed cells and tissue sections; provides a strong signal for late-stage apoptosis. | May also label cells with DNA damage from causes other than apoptosis; less sensitive for very early stages.[3] |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, which are key enzymes in the apoptotic cascade.[4][5] | Mid to Late | Directly measures a key enzymatic event in the apoptotic pathway; amenable to high-throughput screening.[5] | Does not provide information on the initial triggers of apoptosis; activity can be transient. |
Supporting Experimental Data: CX-4945-Induced Apoptosis
Annexin V Staining: Quantifying Apoptotic Cells
The following table, adapted from a study on Hodgkin Lymphoma (HL) cell lines, illustrates the dose- and time-dependent increase in apoptosis following treatment with CX-4945, as measured by Annexin V/PI flow cytometry. The data represents the percentage of viable (Annexin V-negative/PI-negative) cells.
| Cell Line | Treatment | 24 hours (% Viable Cells) | 48 hours (% Viable Cells) | 72 hours (% Viable Cells) |
| HD-MY-Z | Untreated | 95.1 | 93.2 | 90.5 |
| 5µM CX-4945 | 85.3 | 70.1 | 55.4 | |
| 10µM CX-4945 | 72.4 | 50.2 | 35.1 | |
| 15µM CX-4945 | 60.1 | 38.7 | 22.8 | |
| L-428 | Untreated | 96.3 | 94.5 | 91.2 |
| 5µM CX-4945 | 88.2 | 75.3 | 60.1 | |
| 10µM CX-4945 | 78.1 | 60.1 | 45.3 | |
| 15µM CX-4945 | 65.4 | 45.2 | 30.1 |
Data adapted from a study on the effects of CX-4945 on Hodgkin Lymphoma cell lines, where a decrease in the percentage of viable cells corresponds to an increase in apoptotic and dead cells.[6]
Caspase-3/7 Activity: Measuring Executioner Caspase Activation
This table demonstrates the activation of caspase-3, a key executioner caspase, in 786-O renal carcinoma cells after treatment with CX-4945.
| Treatment (72 hours) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Control (DMSO) | 1.0 |
| Staurosporine (Positive Control) | 4.5 |
| 20 µM CX-4945 | 3.2 |
Data adapted from a study comparing the effects of different CK2 inhibitors on caspase-3 activation.[7]
Experimental Protocols
Annexin V Staining Protocol for Flow Cytometry
This protocol outlines the general steps for staining cells with FITC-conjugated Annexin V and Propidium Iodide (PI) for flow cytometric analysis.
-
Cell Preparation:
-
Induce apoptosis in your target cells using this compound at various concentrations and time points. Include untreated and positive controls.
-
Harvest cells (for adherent cells, use a gentle detachment method like trypsin-EDTA) and wash with cold 1X PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[8]
-
TUNEL Assay Protocol for Flow Cytometry
This protocol provides a general workflow for the TUNEL assay to detect DNA fragmentation in apoptotic cells.
-
Cell Fixation and Permeabilization:
-
Harvest and wash cells as described for Annexin V staining.
-
Fix the cells in a 1% paraformaldehyde solution in PBS for 15 minutes at room temperature.
-
Wash the cells in PBS and then resuspend in 70% ethanol. Incubate on ice for at least 30 minutes (or store at -20°C).
-
Wash the cells to remove the ethanol.
-
-
Labeling:
-
Resuspend the cell pellet in the DNA Labeling Solution containing Terminal deoxynucleotidyl Transferase (TdT) and BrdUTP.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere.
-
Wash the cells to remove unincorporated nucleotides.
-
-
Staining and Analysis:
-
Resuspend the cells in an antibody solution containing a fluorescently labeled anti-BrdU antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in a PI/RNase A solution for total DNA content analysis.
-
Analyze by flow cytometry.[9]
-
Caspase-3/7 Activity Assay (Luminescent)
This protocol is for a homogeneous, luminescent assay to measure caspase-3 and -7 activity.
-
Assay Setup:
-
Plate cells in a 96-well plate and treat with this compound to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
-
Reagent Addition:
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
-
Measurement:
Visualizing the Mechanisms
CK2 Anti-Apoptotic Signaling Pathway
Protein kinase CK2 promotes cell survival and inhibits apoptosis through multiple pathways. It can phosphorylate and inactivate pro-apoptotic proteins, while activating anti-apoptotic factors. Inhibition of CK2 by compounds like this compound disrupts these survival signals, leading to the activation of the apoptotic cascade.
Caption: CK2's role in suppressing apoptosis.
Experimental Workflow: Annexin V/PI Staining
The following diagram illustrates the key steps involved in performing an Annexin V/PI apoptosis assay followed by flow cytometry analysis.
Caption: Workflow for Annexin V/PI staining.
Logical Relationship: Interpreting Apoptosis Assay Results
This diagram illustrates the relationship between the different cell populations identified by Annexin V and PI co-staining, providing a logical framework for data interpretation.
Caption: Interpreting Annexin V/PI results.
References
- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanopartikel.info [nanopartikel.info]
- 3. TUNEL assay - Wikipedia [en.wikipedia.org]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. researchgate.net [researchgate.net]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of Novel CK2 Inhibitors: A Comparative Guide Featuring CK2-IN-12 and the Established Standard, CX-4945
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the in vivo efficacy of new casein kinase 2 (CK2) inhibitors, using the investigational compound CK2-IN-12 as a template for comparison against the well-characterized clinical-stage inhibitor, CX-4945 (Silmitasertib) . While extensive in vivo data for CX-4945 is publicly available, similar data for this compound is not yet published. This document, therefore, serves as a benchmark, outlining the requisite experimental data for a comprehensive comparative analysis.
Introduction to CK2 Inhibition
Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in cell growth, proliferation, and survival.[1][2] Its inhibition has emerged as a promising therapeutic strategy in oncology. CX-4945 is a potent and selective, orally bioavailable inhibitor of CK2 that has demonstrated anti-tumor efficacy in various preclinical models and is currently in clinical trials.[1][3] this compound is a novel CK2 inhibitor, and its in vivo efficacy remains to be characterized.
Comparative In Vivo Efficacy Data
A direct comparison of the in vivo efficacy of this compound and CX-4945 requires quantitative data from analogous preclinical studies. The following tables are structured to present such a comparison, with data for CX-4945 compiled from published studies. The corresponding sections for this compound are presented as a template for future data acquisition.
Table 1: Comparison of In Vivo Efficacy in Xenograft Models
| Parameter | This compound | CX-4945 (Silmitasertib) |
| Cancer Model | Data not available | Glioblastoma (U-87 MG xenograft) |
| Animal Model | Data not available | Athymic nude mice |
| Dosage and Administration | Data not available | 75 mg/kg, oral, twice daily |
| Treatment Duration | Data not available | 21 days |
| Tumor Growth Inhibition (TGI) | Data not available | Significant inhibition of tumor growth |
| Change in Tumor Volume | Data not available | Statistically significant reduction compared to vehicle control |
| Survival Benefit | Data not available | Increased median survival |
| Reference | Data not available | [4] |
| Cancer Model | Data not available | Pancreatic Cancer (MIA PaCa-2 xenograft) |
| Animal Model | Data not available | Nude mice |
| Dosage and Administration | Data not available | 75 mg/kg, oral, twice daily |
| Treatment Duration | Data not available | 28 days |
| Tumor Growth Inhibition (TGI) | Data not available | >90% |
| Change in Tumor Volume | Data not available | Significant reduction |
| Survival Benefit | Data not available | Not reported |
| Reference | Data not available | [5] |
| Cancer Model | Data not available | Chronic Lymphocytic Leukemia (CLL) (MEC-1 xenograft) |
| Animal Model | Data not available | SCID mice |
| Dosage and Administration | Data not available | 75 mg/kg, oral, twice daily |
| Treatment Duration | Data not available | 14 days |
| Tumor Growth Inhibition (TGI) | Data not available | Significant delay in tumor growth |
| Change in Tumor Volume | Data not available | Significant reduction |
| Survival Benefit | Data not available | Prolonged survival |
| Reference | Data not available | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | CX-4945 (Silmitasertib) |
| Bioavailability (Oral) | Data not available | >70% in rats[6] |
| Half-life (t½) | Data not available | Long half-life[3] |
| Cmax (Maximum Concentration) | Data not available | Dose-dependent |
| Target Engagement Biomarker | Data not available | Reduction in p-Akt (Ser129) levels in tumor tissue |
| Mechanism of Action | Data not available | ATP-competitive inhibitor of CK2α and CK2α'[4] |
| Reference | Data not available | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols based on studies with CX-4945, which can serve as a template for designing and reporting studies on this compound.
In Vivo Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines (e.g., U-87 MG for glioblastoma, MIA PaCa-2 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Husbandry: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: A suspension of 1-10 million cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound (this compound or CX-4945) is administered at a specified dose and schedule (e.g., orally via gavage or intraperitoneally). The vehicle used to dissolve the compound is administered to the control group.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (to monitor toxicity), overall survival, and analysis of biomarkers from tumor tissue.
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment and control groups. Survival data is often analyzed using Kaplan-Meier curves and log-rank tests.
Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, or at specified time points, tumors are excised from a subset of animals from each group.
-
Western Blot Analysis: Tumor lysates are prepared and subjected to Western blotting to assess the levels of key biomarkers. For CK2 inhibitors, this typically includes measuring the phosphorylation status of downstream targets such as Akt at Serine 129 (p-Akt S129).
-
Immunohistochemistry (IHC): Tumor sections can be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of the treatment.
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CK2 Inhibitor Activity Across Diverse Cancer Cell Lines
This guide provides a comprehensive comparison of the in vitro activity of the Protein Kinase CK2 inhibitor, CX-4945, across a panel of human cancer cell lines. The data is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CK2 in oncology.
Quantitative Analysis of Cellular Potency
The anti-proliferative activity of a CK2 inhibitor is a critical measure of its potential as a therapeutic agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process (such as cell growth) by 50%. The following tables summarize the IC50 values of CX-4945 in various cancer cell lines, demonstrating a broad spectrum of activity.
| Cell Line | Cancer Type | IC50 (µM) |
| Jurkat | T-cell Lymphoblastoma | 0.1[1] |
| BT-474 | Breast Cancer | Not explicitly stated, but G2/M arrest induced[1] |
| BxPC-3 | Pancreatic Cancer | Not explicitly stated, but G1 arrest induced[1] |
| HUVEC | Endothelial Cells (Angiogenesis Model) | 5.5 (proliferation), 2 (migration), 4 (tube formation)[1] |
| HeLa | Cervical Cancer | IC50 for p-Akt (S129) inhibition: 0.7[2] |
| MDA-MB-231 | Breast Cancer | IC50 for p-Akt (S129) inhibition: 0.9[2] |
| U937 | Histiocytic Lymphoma | ~10 (for IKAROS phosphorylation inhibition)[3] |
| THP-1 | Acute Monocytic Leukemia | Not explicitly stated, but IKAROS phosphorylation inhibited[3] |
| AML-1 (primary cells) | Acute Myeloid Leukemia | 5 (for IKAROS phosphorylation inhibition)[3] |
| HuCCT1 | Cholangiocarcinoma (KRAS mutant) | Activity observed, but specific IC50 not provided[4][5] |
| TFK-1 | Cholangiocarcinoma (KRAS wild-type) | Apoptotic changes observed[4] |
| Jeko-1 | Mantle Cell Lymphoma | 2.3[6] |
| Granta-519 | Mantle Cell Lymphoma | 3.5[6] |
| Rec-1 | Mantle Cell Lymphoma | 0.76[6] |
| CEM | T-cell Lymphoblastoma | Similar efficacy to TDB in inhibiting cellular CK2[7] |
| U2OS | Osteosarcoma | Similar efficacy to TDB in inhibiting cellular CK2[7] |
| MCF-7 | Breast Cancer | >50% reduction in confluency at 5 µM[8] |
| MCF-7 Tam1 | Tamoxifen-Resistant Breast Cancer | >50% reduction in confluency at 5 µM[8] |
Note: The IC50 values can vary depending on the assay conditions, such as incubation time and the specific endpoint measured (e.g., inhibition of a specific phosphorylation event versus overall cell viability).
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are representative protocols for key assays used to evaluate the activity of CK2 inhibitors.
In Vitro CK2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CK2.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP in a kinase buffer.
-
Inhibitor Addition: The test compound (e.g., CX-4945) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at 30°C for a specified period (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assays
These assays assess the effect of the CK2 inhibitor on the growth and survival of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the CK2 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Cell viability is assessed using one of the following methods:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
AlamarBlue™ Assay: Uses a resazurin-based indicator that fluoresces upon reduction by viable cells.[1]
-
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.
Western Blot Analysis of CK2 Substrate Phosphorylation
This method is used to confirm the on-target activity of the CK2 inhibitor within the cellular context by examining the phosphorylation status of known CK2 substrates.
-
Cell Lysis: Cells treated with the CK2 inhibitor and control cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of a known CK2 substrate (e.g., phospho-Akt Ser129). A primary antibody against the total protein is also used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection via chemiluminescence or fluorescence.
-
Analysis: The band intensities are quantified to determine the relative change in phosphorylation of the CK2 substrate in response to the inhibitor.
Signaling Pathways and Experimental Workflows
Protein Kinase CK2 is a highly pleiotropic kinase involved in numerous cellular signaling pathways that are often dysregulated in cancer. Inhibition of CK2 can therefore impact multiple facets of cancer cell biology.
CK2 Signaling Network
CK2 is a key regulator of several pro-survival and proliferative signaling pathways. The diagram below illustrates the central role of CK2 in modulating these pathways. Inhibition of CK2 is expected to downregulate these oncogenic signals.
Caption: Overview of key signaling pathways regulated by CK2.
Experimental Workflow for CK2 Inhibitor Evaluation
A typical workflow for the preclinical evaluation of a CK2 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
Caption: A standard workflow for the preclinical evaluation of a CK2 inhibitor.
Logical Relationship of CK2 Inhibition to Cellular Effects
The inhibition of CK2's enzymatic activity leads to a cascade of downstream cellular events, ultimately resulting in anti-cancer effects such as apoptosis and cell cycle arrest.
Caption: The mechanism of action of a CK2 inhibitor leading to anti-cancer effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 3. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CX-4945 (Silmitasertib) Induces Cell Death by Impairing Lysosomal Utilization in KRAS Mutant Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling CK2-IN-12
Essential Safety and Handling Guide for CK2-IN-12
This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound, a chemical compound used by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is outlined in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times to protect from potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Ensure to check for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect the package for any damage upon receipt. Wear appropriate PPE while unpacking. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Preparation of Solutions | Handle the solid compound exclusively within a chemical fume hood. Avoid generating dust. When preparing solutions, add the solvent to the solid slowly to prevent splashing. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Spill and Disposal Plan
In the event of a spill or for the disposal of waste, the following procedures must be followed to ensure safety and environmental compliance.
| Plan | Action |
| Spill Response | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department. Ensure proper ventilation. |
| Waste Disposal | This compound and any contaminated materials (e.g., gloves, pipette tips) should be disposed of as hazardous chemical waste.[1] Do not dispose of in the regular trash or down the drain.[1] Collect all waste in a clearly labeled, sealed container.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[2] |
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
